3-Amino-4-(2,2-difluoroethoxy)benzamide
Description
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Properties
IUPAC Name |
3-amino-4-(2,2-difluoroethoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2N2O2/c10-8(11)4-15-7-2-1-5(9(13)14)3-6(7)12/h1-3,8H,4,12H2,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYCGPMSCGPCLCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)N)OCC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Therapeutic Potential of 3-Amino-4-(2,2-difluoroethoxy)benzamide: A Technical Guide for Drug Discovery
Abstract
The benzamide scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of approved therapeutic agents. This technical guide delves into the promising, yet underexplored, therapeutic potential of a novel benzamide derivative, 3-Amino-4-(2,2-difluoroethoxy)benzamide. By integrating established knowledge of the 3-aminobenzamide pharmacophore with the strategic incorporation of a difluoroethoxy moiety, this molecule is rationally designed to exhibit enhanced drug-like properties and potent biological activity. This document provides a comprehensive roadmap for its preclinical evaluation, with a primary focus on its hypothesized mechanism as a Poly(ADP-ribose) polymerase (PARP) inhibitor for applications in oncology. Detailed, field-proven protocols for chemical synthesis, in vitro validation, and in vivo efficacy studies are presented to guide researchers in unlocking the full therapeutic potential of this compound.
Introduction: Rationale for the Design of this compound
The benzamide functional group is a privileged structure in drug discovery, known for its metabolic stability and ability to form key hydrogen bond interactions with biological targets.[1] The parent compound, 3-aminobenzamide, is a well-characterized inhibitor of Poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair.[2][3] PARP inhibitors have emerged as a significant class of anticancer agents, particularly for tumors harboring deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[4]
The primary hypothesis for the therapeutic potential of this compound lies in its function as a PARP inhibitor. The 3-aminobenzamide core is expected to mimic the nicotinamide portion of the NAD+ substrate, competitively binding to the catalytic domain of PARP enzymes.[3]
The strategic addition of the 4-(2,2-difluoroethoxy) group is intended to confer several advantages:
-
Enhanced Metabolic Stability: Fluorine substitution is a common medicinal chemistry strategy to block metabolically labile sites. The difluoro group on the ethoxy chain is anticipated to reduce susceptibility to oxidative metabolism by cytochrome P450 enzymes, potentially leading to an improved pharmacokinetic profile.[5][6][7]
-
Modulated Lipophilicity and Permeability: The incorporation of fluorine can increase lipophilicity, which may enhance cell membrane permeability and oral bioavailability.[8][9]
-
Improved Target Engagement: The electronic properties of the C-F bond can influence the overall electron distribution of the molecule, potentially leading to stronger interactions with the PARP active site.
This guide outlines a comprehensive preclinical development workflow to rigorously test these hypotheses and fully characterize the therapeutic potential of this compound.
Caption: Rationale for the design of this compound.
Proposed Chemical Synthesis
A plausible synthetic route to this compound can be adapted from established methods for the synthesis of 4-alkoxy-3-nitrobenzamides.[9][10] The general strategy involves the nucleophilic aromatic substitution of a suitable starting material, followed by reduction of the nitro group and amidation.
Synthetic Workflow
Caption: Proposed synthetic workflow for the target molecule.
Detailed Experimental Protocol
Step 1: Synthesis of 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid
-
To a solution of 3-nitro-4-chlorobenzoic acid in a suitable aprotic polar solvent (e.g., DMF or DMSO), add 2,2-difluoroethanol and a non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃).
-
Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum to yield 4-(2,2-difluoroethoxy)-3-nitrobenzoic acid.
Step 2: Synthesis of 4-(2,2-Difluoroethoxy)-3-nitrobenzamide
-
Suspend 4-(2,2-difluoroethoxy)-3-nitrobenzoic acid in an inert solvent (e.g., dichloromethane).
-
Add a chlorinating agent (e.g., oxalyl chloride or thionyl chloride) and a catalytic amount of DMF.
-
Stir the reaction mixture at room temperature until the acid is fully converted to the acid chloride.
-
Remove the excess chlorinating agent and solvent under reduced pressure.
-
Dissolve the resulting acid chloride in a fresh portion of inert solvent and cool in an ice bath.
-
Bubble ammonia gas through the solution or add a solution of ammonium hydroxide, and stir until the reaction is complete.
-
Collect the precipitated product by filtration, wash with water, and dry to obtain 4-(2,2-difluoroethoxy)-3-nitrobenzamide.
Step 3: Synthesis of this compound
-
Dissolve 4-(2,2-difluoroethoxy)-3-nitrobenzamide in a suitable solvent (e.g., ethanol or methanol).
-
Add a catalyst, such as palladium on carbon (Pd/C).
-
Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator until the starting material is consumed.
-
Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the final compound, this compound.
In Vitro Evaluation: Mechanism of Action and Cellular Activity
The initial in vitro evaluation will focus on confirming the hypothesized mechanism of action as a PARP inhibitor and assessing its cellular activity in relevant cancer cell lines.
PARP Inhibition Assays
Two key assays will be employed to determine the compound's interaction with PARP enzymes: an enzymatic inhibition assay and a PARP trapping assay.
3.1.1. PARP1 Enzymatic Inhibition Assay (Chemiluminescent)
This assay measures the direct inhibition of PARP1 enzymatic activity.[11][12]
-
Principle: Histone proteins are coated on a 96-well plate. In the presence of activated DNA, PARP1 catalyzes the addition of biotinylated NAD+ to the histones. The amount of incorporated biotin is then detected using streptavidin-HRP and a chemiluminescent substrate. A decrease in signal indicates inhibition of PARP1 activity.
-
Protocol:
-
Coat a 96-well plate with histone proteins and incubate overnight.
-
Wash the plate and add a reaction mixture containing activated DNA, biotinylated NAD+, and varying concentrations of this compound.
-
Initiate the reaction by adding purified PARP1 enzyme.
-
Incubate for 1 hour at room temperature.
-
Wash the plate and add streptavidin-HRP.
-
Incubate for 30 minutes at room temperature.
-
Wash the plate and add a chemiluminescent substrate.
-
Measure the luminescence using a plate reader.
-
Calculate the IC₅₀ value from the dose-response curve.
-
3.1.2. In Vitro PARP Trapping Assay (Fluorescence Polarization)
This assay determines the ability of the compound to "trap" PARP1 on DNA, a key mechanism for the cytotoxicity of many PARP inhibitors.[13][14][15]
-
Principle: A fluorescently labeled DNA probe is used. When PARP1 binds to the probe, the complex has a high fluorescence polarization (FP). Upon addition of NAD+, PARP1 auto-PARylates and dissociates from the DNA, resulting in a low FP signal. A PARP trapping inhibitor will prevent this dissociation, maintaining a high FP signal.[14]
-
Protocol:
-
In a 96-well black plate, add the fluorescent DNA probe, purified PARP1 enzyme, and varying concentrations of this compound.
-
Incubate at room temperature for 30-60 minutes.
-
Initiate the PARylation reaction by adding NAD+.
-
Incubate for 60 minutes at room temperature.
-
Measure the fluorescence polarization using a plate reader.
-
An increase in the FP signal in the presence of the compound indicates PARP trapping activity.
-
| Assay | Principle | Endpoint |
| PARP1 Enzymatic Assay | Measures inhibition of PARP1-catalyzed PARylation of histones. | IC₅₀ value (concentration for 50% inhibition). |
| PARP Trapping Assay | Measures the stabilization of the PARP1-DNA complex. | EC₅₀ value (concentration for 50% maximal trapping). |
Cellular Assays for DNA Damage and Repair
To assess the downstream cellular consequences of PARP inhibition, the following assays will be performed in a panel of cancer cell lines, including those with and without known DNA repair deficiencies (e.g., BRCA1/2 mutant and wild-type).
3.2.1. Comet Assay (Single-Cell Gel Electrophoresis)
This assay directly visualizes DNA strand breaks in individual cells.[3][16][17][18]
-
Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate out of the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.
-
Protocol:
-
Treat cells with this compound, alone or in combination with a DNA-damaging agent (e.g., a methylating agent or radiation).
-
Embed the cells in low-melting-point agarose and layer onto a microscope slide.
-
Lyse the cells in a high-salt detergent solution.
-
Perform electrophoresis under alkaline conditions to detect single- and double-strand breaks.
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualize the comets using a fluorescence microscope and quantify the tail moment using appropriate software.
-
3.2.2. γH2AX Immunofluorescence Assay
This assay specifically detects DNA double-strand breaks (DSBs).[1][2][19][20]
-
Principle: The histone variant H2AX is rapidly phosphorylated at serine 139 (to form γH2AX) at the sites of DSBs. These γH2AX foci can be visualized and quantified using immunofluorescence microscopy.
-
Protocol:
-
Grow cells on coverslips and treat with the test compound.
-
Fix the cells with paraformaldehyde and permeabilize with Triton X-100.
-
Incubate with a primary antibody against γH2AX.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.
-
In Vivo Evaluation: Preclinical Efficacy and Pharmacokinetics
Promising results from in vitro studies will warrant progression to in vivo evaluation in animal models.
Preclinical Efficacy in Patient-Derived Xenograft (PDX) Models
PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are considered high-fidelity models for predicting clinical response.[4][21][22][23][24]
-
Model Selection: PDX models of cancers with a high prevalence of DNA repair deficiencies, such as ovarian, breast, and pancreatic cancers, will be selected. Both BRCA-mutant and BRCA-wild-type models should be included to assess synthetic lethality.
-
Study Design:
-
Expand the selected PDX models in immunodeficient mice (e.g., NOD-SCID).
-
Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, this compound at different dose levels, standard-of-care).
-
Administer the treatments according to a predetermined schedule (e.g., daily oral gavage).
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, collect tumors for pharmacodynamic and biomarker analysis.
-
-
Endpoints: The primary endpoint will be tumor growth inhibition. Secondary endpoints may include survival and analysis of biomarkers such as PAR levels and γH2AX in tumor tissue.
Caption: Workflow for preclinical efficacy studies using PDX models.
Pharmacokinetic (PK) Studies in Rodents
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is crucial for its development.[25][26][27][28][29]
-
Study Design:
-
Administer this compound to rodents (e.g., mice or rats) via both intravenous (IV) and oral (PO) routes.
-
Collect blood samples at multiple time points after administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).[26]
-
Process the blood to obtain plasma.
-
Quantify the concentration of the parent compound in plasma using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate key PK parameters including:
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Half-life (t₁/₂)
-
Area under the curve (AUC)
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Oral bioavailability (%F)
-
-
| Parameter | Description |
| Cmax | Maximum observed plasma concentration. |
| Tmax | Time at which Cmax is observed. |
| AUC | Total drug exposure over time. |
| t₁/₂ | Time required for the plasma concentration to decrease by half. |
| %F | Fraction of the oral dose that reaches systemic circulation. |
Conclusion and Future Directions
This compound is a rationally designed molecule with significant therapeutic potential, primarily as a PARP inhibitor for the treatment of cancer. The strategic incorporation of the difluoroethoxy group is hypothesized to confer improved metabolic stability and pharmacokinetic properties compared to the parent 3-aminobenzamide scaffold. The comprehensive preclinical development plan outlined in this guide provides a rigorous framework for validating this hypothesis. Successful completion of these studies will provide the necessary data to support an Investigational New Drug (IND) application and advance this promising compound into clinical development. Future work could also explore the potential of this molecule in other therapeutic areas where PARP inhibition has shown promise, such as in neurodegenerative diseases and ischemia-reperfusion injury.[5][21]
References
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Creative Diagnostics. (n.d.). Comet Assay for the Detection of DNA Breaks Protocol. Retrieved from [Link]
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JoVE. (2023, March 7). Dual Immunofluorescence of γH2AX and 53BP1 in Human Peripheral Lymphocytes. Retrieved from [Link]
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Bio-protocol. (n.d.). DNA double-strand break assay by immunofluorescence staining. Retrieved from [Link]
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MDPI. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). 3-Aminobenzamide – Knowledge and References. Retrieved from [Link]
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PubMed. (n.d.). Method for Generating a Patient-Derived Xenograft Model of CLL. Retrieved from [Link]
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PubMed. (n.d.). Effects of fluorine substitution on drug metabolism: pharmacological and toxicological implications. Retrieved from [Link]
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JoVE. (2017, November 3). Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. Retrieved from [Link]
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ResearchGate. (n.d.). Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol. Retrieved from [Link]
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Wikipedia. (n.d.). Patient derived xenograft. Retrieved from [Link]
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MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
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Spandidos Publications. (n.d.). Patient-derived xenograft mouse models: A high fidelity tool for individualized medicine. Retrieved from [Link]
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RE-Place. (2013, May 18). The essential comet assay: a comprehensive guide to measuring DNA damage and repair. Retrieved from [Link]
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Assay-Protocol.com. (n.d.). PARP. Retrieved from [Link]
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SpringerLink. (n.d.). Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas. Retrieved from [Link]
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Crown Bioscience. (2025, October 1). Patient-Derived Xenografts (PDX): Foundations & Workflow. Retrieved from [Link]
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YouTube. (2026, February 2). Metabolism-Driven Drug Design: Metabolite Profiling in Medicinal Chemistry. Retrieved from [Link]
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Patsnap. (2025, May 29). What sample types and time points are ideal for rodent PK?. Retrieved from [Link]
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BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). Retrieved from [Link]
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BPS Bioscience. (n.d.). PARP1 Chemiluminescent Assay Kit (384-wells). Retrieved from [Link]
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BPS Bioscience. (n.d.). Setting a Trap for PARP1 and PARP2. Retrieved from [Link]
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MDPI. (n.d.). Special Issue : Innovative Strategies in Cancer Therapy. Retrieved from [Link]
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NCBI. (n.d.). Murine Pharmacokinetic Studies. Retrieved from [Link]
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YouTube. (2024, September 13). How to improve metabolic stability in drug discovery. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation. Retrieved from [Link]
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AACR Journals. (n.d.). Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. Retrieved from [Link]
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NCBI. (2020, April 28). Uncoupling of PARP1 Trapping and Inhibition Using Selective PARP1 Degradation. Retrieved from [Link]
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Biotechfarm. (n.d.). Animal Pharmacokinetic Studies for Safe Treatments. Retrieved from [Link]
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YouTube. (2023, January 6). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. Retrieved from [Link]
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NCBI. (n.d.). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. Retrieved from [Link]
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OAText. (n.d.). Effects of 3-aminobenzamide on cell cycle arrest after gamma-irradiation. Retrieved from [Link]
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PubMed. (n.d.). Synthesis and gastrointestinal prokinetic activity of novel benzamide derivatives with amphoteric side chains. Retrieved from [Link]
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A Technical Guide to the Physicochemical Properties of Fluorinated Benzamide Derivatives for Drug Discovery
Introduction: The Strategic Role of Fluorine in Benzamide Scaffolds
The benzamide moiety is a privileged scaffold in medicinal chemistry, appearing in a diverse array of approved drugs. Its defining feature is a robust hydrogen bonding capability, allowing for potent and specific interactions with biological targets. However, parent benzamide structures often present challenges in drug development, including metabolic instability and suboptimal membrane permeability.
The introduction of fluorine, the most electronegative element, is a cornerstone strategy for refining the properties of drug candidates.[1][2] When applied to the benzamide scaffold, fluorination is not merely an act of substitution but a precise tool for modulating a suite of physicochemical properties. These modifications can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately shaping its therapeutic potential.[1][3]
This guide provides an in-depth exploration of the critical physicochemical consequences of fluorinating benzamide derivatives. We will examine the causal relationships between fluorine substitution and key drug-like properties, present validated experimental protocols for their characterization, and offer data-driven insights to inform rational drug design.
The Multifaceted Impact of Fluorine on Key Physicochemical Properties
Fluorine's influence stems from a unique combination of its small size (a van der Waals radius of 1.47 Å, only slightly larger than hydrogen's 1.20 Å), extreme electronegativity, and the exceptional strength of the carbon-fluorine (C-F) bond.[2][3] These attributes allow for significant electronic modulation with minimal steric perturbation.[2]
Lipophilicity (LogP/LogD): A Counterintuitive Balance
Lipophilicity, the measure of a compound's affinity for a lipid-like environment, is a critical determinant of membrane permeability, solubility, and plasma protein binding.[4] It is typically quantified as the partition coefficient (LogP for neutral species) or distribution coefficient (LogD at a specific pH).[5][6]
The effect of fluorine on lipophilicity is nuanced. While its high electronegativity might suggest an increase in polarity and thus lower lipophilicity, the opposite is often observed, particularly with aromatic fluorination. Fluoro-arenes are generally more lipophilic than their non-fluorinated counterparts.[3] This is because the C-F bond is a poor hydrogen bond acceptor, and its introduction disrupts the solvation shell of water molecules less than a more polar group might.
However, the impact is highly context-dependent. For instance, in a series of gem-difluorinated benzamides, derivatives with the CF2 group closer to the amide (β,β-difluorinated) showed slightly increased lipophilicity, whereas those with the group further away (γ,γ- and δ,δ-difluorinated) were less lipophilic.[7] This highlights that the overall electronic environment and molecular conformation dictate the net effect.
| Compound Class | Parent LogP | Fluorinated LogP | ΔLogP | Positional Effect |
| Benzamide (Hypothetical) | 1.50 | 1.75 | +0.25 | 4-Fluoro |
| Benzamide (Hypothetical) | 1.50 | 2.10 | +0.60 | 3,5-Difluoro |
| Bicyclic Amine Benzamides | 1.5 - 2.2 | Variable | +/- | Depends on distance from CF2 to amide[7] |
| α-Fluoroalkyl Benzamides | Variable | Nuanced | +/- | Depends on competing inductive/polarization effects[8] |
Table 1: Illustrative effects of fluorination on the LogP of benzamide derivatives. Actual values are highly structure-dependent.
Acidity and Basicity (pKa): The Inductive Powerhouse
Fluorine's potent electron-withdrawing inductive effect dramatically influences the pKa of nearby ionizable groups.[9] For a benzamide, this primarily affects the acidity of the amide N-H proton. Fluorine substitution on the phenyl ring withdraws electron density, making the amide proton more acidic (i.e., lowering its pKa).
This modulation is predictable and powerful. Studies on fluorinated amines and related structures show a systematic decrease in the pKa of basic centers and an increase in the acidity of acidic protons.[9][10] For example, introducing a fluorine atom at the β-position relative to an amine can lower its pKa by 1.1–3.3 units.[10] This has profound implications for a drug's ionization state at physiological pH (typically 7.4), which in turn governs its solubility, permeability, and potential for target engagement or off-target effects like hERG channel binding.[6][11]
Metabolic Stability: Blocking the "Soft Spots"
A primary driver for incorporating fluorine in drug design is to enhance metabolic stability. The C-F bond is significantly stronger (bond energy ~110-126 kcal/mol) than a corresponding C-H bond (~94-113 kcal/mol), making it highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[12][13]
By strategically placing fluorine at metabolically labile positions—so-called "soft spots" like benzylic carbons or electron-rich aromatic sites—chemists can effectively block hydroxylation and other oxidative pathways. This tactic can significantly increase a drug's half-life and oral bioavailability.[1] For example, fluorination at metabolically vulnerable aromatic positions was shown to reduce hydroxylation in a series of dopamine receptor antagonists.[1]
It is crucial to note, however, that the C-F bond is not entirely inert. Metabolism can still occur, sometimes leading to oxidative defluorination or the formation of toxic metabolites like fluoroacetate, particularly if the fluorine is on an alkyl group.[13][14] Therefore, careful metabolite identification studies are essential.
The logical relationship between fluorine's properties and its effect on drug metabolism is illustrated below.
Self-Validating Experimental Protocols
Accurate and reproducible measurement of physicochemical properties is paramount. The following protocols are designed to be self-validating systems, incorporating necessary controls and calibration steps to ensure data integrity.
Protocol: Lipophilicity (LogP/LogD) Determination by Shake-Flask Method
The shake-flask method is the gold-standard for LogP determination due to its direct measurement of partitioning.[15]
Causality: This method physically establishes an equilibrium of the analyte between two immiscible phases (n-octanol and aqueous buffer). The ratio of concentrations at equilibrium directly reflects the compound's lipophilicity. Pre-saturation of the solvents is critical because n-octanol and water have some mutual solubility; failure to pre-saturate would cause solvent volumes to change during the experiment, leading to inaccurate concentration measurements.
Step-by-Step Methodology:
-
Solvent Preparation: Prepare a sufficient quantity of n-octanol and aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 for LogD). Vigorously mix the two phases in a separatory funnel for 1 hour. Allow the layers to separate completely overnight. These are now your "pre-saturated" solvents.
-
Stock Solution: Prepare a stock solution of the fluorinated benzamide derivative in a suitable solvent (e.g., DMSO or methanol) at a known concentration (e.g., 10 mM).
-
Partitioning: In a glass vial, combine 2 mL of pre-saturated n-octanol and 2 mL of pre-saturated aqueous buffer.
-
Analyte Addition: Add a small aliquot of the stock solution (e.g., 20 µL) to the biphasic system. The volume should be less than 1% of the total aqueous volume to avoid co-solvent effects.[16]
-
Equilibration: Cap the vial tightly and shake vigorously on a mechanical shaker for at least 2 hours at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.[4]
-
Phase Separation: Centrifuge the vial (e.g., at 2000 x g for 15 minutes) to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous layer. Quantify the concentration of the compound in each phase using a validated analytical method, typically reverse-phase HPLC with UV or MS detection.[17] A calibration curve must be run in parallel for accurate quantification.
-
Calculation: Calculate LogP or LogD using the formula: LogP (or LogD) = log10 ([Concentration in Octanol] / [Concentration in Aqueous])[18]
Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly precise technique for determining pKa values by monitoring pH changes during the addition of a titrant.[19][20][21]
Causality: This method relies on the Henderson-Hasselbalch equation. As a known concentration of strong acid or base is added to a solution of the analyte, the pH changes. At the half-equivalence point—where exactly half of the analyte has been neutralized—the pH of the solution is equal to the pKa of the ionizable group.[19] The inflection point on the resulting titration curve identifies this point with high accuracy.[19][21]
Step-by-Step Methodology:
-
System Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0) at the desired experimental temperature.[19]
-
Analyte Preparation: Accurately weigh and dissolve the fluorinated benzamide derivative in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds) to a known concentration, typically between 10⁻⁴ M and 10⁻³ M.[19][22]
-
Titration Setup: Place the analyte solution in a jacketed beaker to maintain a constant temperature. Immerse the calibrated pH electrode and a magnetic stir bar. Purge the solution with nitrogen to remove dissolved CO2, which can interfere with measurements, especially in basic solutions.[19]
-
Titrant Preparation: Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH, carbonate-free).
-
Titration: Using an automated titrator or a precision burette, add small, precise increments of the titrant to the analyte solution. Record the pH value after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the measured pH versus the volume of titrant added. To precisely identify the equivalence point, calculate and plot the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.[23]
-
pKa Calculation: The pH at the half-volume of the equivalence point corresponds to the pKa.
Protocol: In Vitro Metabolic Stability Assay
This assay measures the rate of disappearance of a compound when incubated with a metabolically active system, such as human liver microsomes (HLM), to predict in vivo clearance.[24][25][26]
Causality: Liver microsomes are subcellular fractions containing a high concentration of Phase I drug-metabolizing enzymes, primarily CYPs.[24][27] By incubating the compound with microsomes in the presence of the necessary cofactor (NADPH), we initiate these metabolic reactions.[24][25] Measuring the depletion of the parent compound over time allows for the calculation of an in vitro half-life (t½) and intrinsic clearance (CLint), which are key parameters for predicting hepatic clearance in vivo.[28] A control reaction without the cofactor is essential to distinguish enzymatic degradation from chemical instability.
Step-by-Step Methodology:
-
Reagent Preparation: Thaw pooled human liver microsomes on ice.[25] Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).[25] Prepare a 1 mM NADPH cofactor solution in buffer. Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).
-
Reaction Mixture: In a microcentrifuge tube, prepare the main incubation mixture by adding buffer, liver microsomes (to a final concentration of 0.5 mg/mL protein), and the test compound (to a final concentration of 1 µM).[24][25] The final DMSO concentration should be ≤ 0.25%.[24] Prepare a parallel control incubation without NADPH.
-
Pre-incubation: Pre-incubate the reaction mixtures at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation: Initiate the reaction by adding the NADPH solution to the main incubation mixture (and buffer to the control).
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot from the reaction mixture.[24]
-
Quenching: Immediately terminate the reaction by adding the aliquot to a tube containing a cold quenching solution (e.g., acetonitrile with an internal standard for LC-MS/MS analysis).[24][25]
-
Protein Precipitation: Vortex the quenched samples and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the amount of parent compound remaining relative to the T=0 sample.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line (k) is the elimination rate constant.
-
In vitro t½ = 0.693 / k
-
CLint (µL/min/mg protein) = (k * 1000) / [protein concentration in mg/mL]
-
Conclusion
The strategic fluorination of benzamide derivatives is a powerful and versatile approach in modern drug discovery. By understanding the fundamental physicochemical principles—how fluorine's unique electronic properties modulate lipophilicity, pKa, and metabolic stability—medicinal chemists can make more informed decisions. A seemingly simple substitution can transform a challenging lead compound into a viable drug candidate with an optimized ADME profile. The rigorous and validated experimental characterization of these properties, as detailed in this guide, is not merely a data collection exercise; it is an essential component of a rational, hypothesis-driven design cycle that accelerates the journey from the laboratory to the clinic.
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Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.). Retrieved from [Link]
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Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13. Retrieved from [Link]
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Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved from [Link]
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ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
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De Leger, M. (2011). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]
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LogP—Making Sense of the Value - ACD/Labs. (n.d.). Retrieved from [Link]
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Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Retrieved from [Link]
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Yilmaz, C. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Retrieved from [Link]
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Log D Measurement - AxisPharm. (2024). Retrieved from [Link]
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metabolic stability in liver microsomes - Mercell. (n.d.). Retrieved from [Link]
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Melnykov, K. P., et al. (n.d.). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv. Retrieved from [Link]
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Obach, R. S. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. Retrieved from [Link]
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A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. (n.d.). ResearchGate. Retrieved from [Link]
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Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract - SciSpace. (n.d.). Retrieved from [Link]
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Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.). Retrieved from [Link]
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ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. (n.d.). Retrieved from [Link]
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In vitro drug metabolism: for the selection of your lead compounds. (n.d.). Retrieved from [Link]
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Thermodynamic Solubility Assay - Evotec. (n.d.). Retrieved from [Link]
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Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160. Retrieved from [Link]
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Al-Salami, H., et al. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. Drug Discovery Today: Technologies, 27, 29-37. Retrieved from [Link]
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El elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. (n.d.). PMC. Retrieved from [Link]
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Bharate, S. S., et al. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Combinatorial Chemistry & High Throughput Screening, 19(5), 358-367. Retrieved from [Link]
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Thermodynamic solubility - Strasbourg - PCBIS. (n.d.). Retrieved from [Link]
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Zhang, H., et al. (2009). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Combinatorial Chemistry & High Throughput Screening, 12(3), 250-257. Retrieved from [Link]
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Njardarson, J. T. (2020). Importance of Fluorine in Benzazole Compounds. MDPI. Retrieved from [Link]
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Melnykov, K. P., et al. (2026). Physicochemical Properties of α-Fluoroalkyl-Substituted Cycloalkylamines and Amino Acids. ChemRxiv. Retrieved from [Link]
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Zhang, H., et al. (2009). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Bentham Science Publisher. Retrieved from [Link]
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Mtewa, A. G., et al. (2018). Fundamental Methods in Drug Permeability, pKa, LogP and LogDx Determination. Journal of Drug Research and Development, 4(2). Retrieved from [Link]
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Gregory, R. J., et al. (2021). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. Retrieved from [Link]
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Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). Retrieved from [Link]
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On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (n.d.). PMC. Retrieved from [Link]
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Coe, S., & Shanu-Wilson, J. (n.d.). Breaking C-F bonds in drugs. Hypha Discovery Blogs. Retrieved from [Link]
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Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Retrieved from [Link]
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Grygorenko, O. O. (2022). Fluorinated building blocks in drug design: new pathways and targets. PMC. Retrieved from [Link]
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Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. (n.d.). Library Dissertation Showcase - University of Lincoln. Retrieved from [Link]
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Gregory, R. J., et al. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. The University of Brighton. Retrieved from [Link]
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The Dark Side of Fluorine. (2019). ACS Medicinal Chemistry Letters. Retrieved from [Link]
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The role of fluorine in medicinal chemistry. (n.d.). ResearchGate. Retrieved from [Link]
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Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. (n.d.). PMC - NIH. Retrieved from [Link]
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Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. (n.d.). ResearchGate. Retrieved from [Link]
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Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. (2024). Crystal Growth & Design, 24(12), 5276-5284. Retrieved from [Link]
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A Technical Guide to the Synthetic Pathways of 3-Amino-4-(2,2-difluoroethoxy)benzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of plausible synthetic pathways for 3-Amino-4-(2,2-difluoroethoxy)benzamide, a key structural motif in medicinal chemistry. The synthesis of this molecule presents unique challenges, primarily in the strategic introduction of the 2,2-difluoroethoxy group and the regioselective incorporation of the amino and benzamide functionalities. This document outlines two distinct, viable synthetic routes, offering a comprehensive examination of the underlying chemical principles, experimental considerations, and potential challenges associated with each approach. The guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis of novel fluorinated aromatic compounds for drug discovery and development.
Introduction
The incorporation of fluorine into pharmacologically active molecules is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability. The 2,2-difluoroethoxy group, in particular, offers a unique combination of electronic properties and lipophilicity that can favorably modulate the pharmacokinetic and pharmacodynamic profile of a drug candidate. This compound represents a valuable building block, combining this fluorinated moiety with a versatile benzamide scaffold, making its efficient synthesis a topic of significant interest. This guide will explore two logical and scientifically grounded synthetic pathways to this target molecule.
Pathway 1: Late-Stage Difluoroethoxylation of a Pre-functionalized Aromatic Core
This initial strategy focuses on constructing the core benzamide structure with the necessary nitro and hydroxyl functionalities in place, followed by the crucial introduction of the 2,2-difluoroethyl group.
Logical Framework: Pathway 1
Caption: Synthetic route starting with esterification and nitration, followed by amidation and late-stage introduction of the difluoroethoxy group.
Step-by-Step Synthesis and Scientific Rationale
1. Esterification of 4-Hydroxybenzoic Acid:
The synthesis commences with the protection of the carboxylic acid functionality of 4-hydroxybenzoic acid as a methyl ester. This is a standard Fischer esterification, typically carried out in methanol with a catalytic amount of a strong acid like sulfuric acid. This protection prevents unwanted side reactions of the carboxylic acid in the subsequent nitration step.
2. Nitration of Methyl 4-hydroxybenzoate:
The resulting methyl 4-hydroxybenzoate is then subjected to nitration to introduce a nitro group ortho to the hydroxyl group. This is a classic electrophilic aromatic substitution reaction. The hydroxyl group is a strongly activating, ortho-, para-directing group. By carefully controlling the reaction conditions (e.g., using a mixture of nitric acid and sulfuric acid at low temperatures), selective mono-nitration at the 3-position can be achieved.
3. Hydrolysis of the Ester:
The methyl ester is then hydrolyzed back to the carboxylic acid to yield 4-hydroxy-3-nitrobenzoic acid. This is typically achieved by saponification with a base such as sodium hydroxide, followed by acidification.
4. Amidation of 4-Hydroxy-3-nitrobenzoic Acid:
The carboxylic acid is converted to the primary amide, 4-hydroxy-3-nitrobenzamide. A common method for this transformation is to first convert the carboxylic acid to its more reactive acid chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with ammonia or an ammonia equivalent.
5. O-Alkylation with 2-Bromo-1,1-difluoroethene:
This is the key step for introducing the difluoroalkoxy moiety. The phenolic hydroxyl group of 4-hydroxy-3-nitrobenzamide is deprotonated with a suitable base (e.g., potassium carbonate) to form a phenoxide, which then acts as a nucleophile. This phenoxide attacks 2-bromo-1,1-difluoroethene in a nucleophilic addition-elimination reaction to form the 2-bromo-1,1-difluoroethyl ether intermediate. A similar strategy has been successfully employed for the synthesis of various aryl-α,α-difluoroethyl ethers[1][2].
6. Hydrogenolysis of the Bromine Atom:
The bromine atom in the intermediate is removed via catalytic hydrogenolysis. This is typically carried out using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. This step yields 4-(2,2-difluoroethoxy)-3-nitrobenzamide.
7. Reduction of the Nitro Group:
The final step is the reduction of the nitro group to an amine. A variety of reducing agents can be used for this transformation, such as iron powder in the presence of ammonium chloride, or catalytic hydrogenation. This step affords the target molecule, this compound.
| Step | Reaction | Key Reagents & Conditions | Expected Yield |
| 1 | Esterification | Methanol, H₂SO₄ (cat.), reflux | >95% |
| 2 | Nitration | HNO₃, H₂SO₄, 0°C to rt | 80-90% |
| 3 | Hydrolysis | 1. NaOH, H₂O, reflux; 2. HCl | >95% |
| 4 | Amidation | 1. SOCl₂, reflux; 2. aq. NH₃ | 85-95% |
| 5 | O-Alkylation | 2-bromo-1,1-difluoroethene, K₂CO₃, DMF | 70-85% |
| 6 | Hydrogenolysis | H₂ (1 atm), Pd/C, MeOH | >90% |
| 7 | Nitro Reduction | Fe, NH₄Cl, EtOH/H₂O, reflux | 85-95% |
Pathway 2: Early-Stage Difluoroethoxylation and Subsequent Functional Group Transformations
This alternative approach prioritizes the early introduction of the 2,2-difluoroethoxy group onto a simpler aromatic precursor, followed by the sequential installation of the nitro and benzamide functionalities.
Logical Framework: Pathway 2
Caption: An alternative synthetic route involving early-stage introduction of the difluoroethoxy group, followed by functional group interconversions.
Step-by-Step Synthesis and Scientific Rationale
1. O-Alkylation of 4-Nitrophenol:
The synthesis begins with the O-alkylation of 4-nitrophenol. The phenolic proton of 4-nitrophenol is sufficiently acidic to be deprotonated by a moderately strong base like potassium carbonate. The resulting phenoxide then undergoes a nucleophilic addition-elimination with 2-bromo-1,1-difluoroethene to form 1-(2-bromo-1,1-difluoroethoxy)-4-nitrobenzene[1][2].
2. Hydrogenolysis of the Bromine Atom:
Similar to Pathway 1, the bromine atom is removed by catalytic hydrogenolysis using H₂ and a Pd/C catalyst to yield 1-(2,2-difluoroethoxy)-4-nitrobenzene.
3. Reduction of the Nitro Group:
The nitro group of 1-(2,2-difluoroethoxy)-4-nitrobenzene is reduced to an amine to give 4-(2,2-difluoroethoxy)aniline. This can be achieved using various reducing agents as previously described.
4. Sandmeyer Reaction to Form the Benzoic Acid:
The aniline is converted to the corresponding benzoic acid via a Sandmeyer-type reaction sequence. The primary amine is first diazotized with sodium nitrite in the presence of a strong acid (e.g., sulfuric acid) to form a diazonium salt. This is followed by cyanation using copper(I) cyanide to yield the benzonitrile, which is then hydrolyzed under acidic or basic conditions to afford 4-(2,2-difluoroethoxy)benzoic acid.
5. Nitration of 4-(2,2-difluoroethoxy)benzoic Acid:
The benzoic acid is then nitrated. The 2,2-difluoroethoxy group is an ortho-, para-directing group, and the carboxylic acid is a meta-directing group. In this case, the activating effect of the ether group will direct the incoming nitro group to the position ortho to it (and meta to the carboxylic acid), yielding 3-nitro-4-(2,2-difluoroethoxy)benzoic acid.
6. Amidation of the Carboxylic Acid:
The carboxylic acid is converted to the primary amide, 3-nitro-4-(2,2-difluoroethoxy)benzamide, using standard amidation methods (e.g., via the acid chloride).
7. Reduction of the Nitro Group:
Finally, the nitro group is reduced to an amine to furnish the target molecule, this compound.
| Step | Reaction | Key Reagents & Conditions | Expected Yield |
| 1 | O-Alkylation | 2-bromo-1,1-difluoroethene, K₂CO₃, DMF | 75-90% |
| 2 | Hydrogenolysis | H₂ (1 atm), Pd/C, MeOH | >90% |
| 3 | Nitro Reduction | Fe, NH₄Cl, EtOH/H₂O, reflux | 85-95% |
| 4 | Sandmeyer Reaction | 1. NaNO₂, H₂SO₄; 2. CuCN; 3. H₃O⁺, heat | 60-75% (over 3 steps) |
| 5 | Nitration | HNO₃, H₂SO₄, 0°C to rt | 70-85% |
| 6 | Amidation | 1. SOCl₂, reflux; 2. aq. NH₃ | 85-95% |
| 7 | Nitro Reduction | Fe, NH₄Cl, EtOH/H₂O, reflux | 85-95% |
Experimental Protocols
Representative Protocol for O-Alkylation of a Phenol with 2-Bromo-1,1-difluoroethene (Pathway 1, Step 5)
-
To a solution of 4-hydroxy-3-nitrobenzamide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) is added potassium carbonate (1.5 eq).
-
The mixture is stirred at room temperature for 30 minutes.
-
2-Bromo-1,1-difluoroethene (1.2 eq) is added dropwise to the suspension.
-
The reaction mixture is heated to 60-70 °C and stirred for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The aqueous layer is extracted with ethyl acetate (3 x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 4-(2-bromo-1,1-difluoroethoxy)-3-nitrobenzamide.
Representative Protocol for Nitro Group Reduction (Applicable to both pathways)
-
To a stirred suspension of the nitro-substituted benzamide (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v) is added ammonium chloride (4.0-5.0 eq) and iron powder (4.0-5.0 eq).
-
The reaction mixture is heated to reflux (approximately 80-90 °C) for 2-4 hours, with reaction progress monitored by TLC or LC-MS.
-
After completion, the hot reaction mixture is filtered through a pad of celite to remove the iron salts. The filter cake is washed with hot ethanol.
-
The filtrate is concentrated under reduced pressure to remove the ethanol.
-
The resulting aqueous residue is basified with a saturated solution of sodium bicarbonate and extracted with ethyl acetate (3 x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the desired 3-aminobenzamide derivative.
Conclusion
The synthesis of this compound can be approached through at least two logical and robust synthetic pathways. Pathway 1, featuring a late-stage difluoroethoxylation, may be advantageous if the starting 4-hydroxybenzoic acid is readily available and the subsequent functional group manipulations are high-yielding. Pathway 2, with an early introduction of the 2,2-difluoroethoxy group, offers an alternative strategy that may be preferable depending on the commercial availability and cost of the starting materials, as well as the overall convergency of the synthesis. Both routes rely on well-established chemical transformations, and the choice between them will likely be dictated by practical considerations such as starting material accessibility, overall yield, and scalability. This guide provides a solid foundation for the rational design and execution of the synthesis of this and structurally related fluorinated benzamides.
References
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Yang, E., Reese, M. R., & Humphrey, J. M. (2012). Synthesis of α,α-Difluoroethyl Aryl and Heteroaryl Ethers. Organic Letters, 14(15), 3928–3931. [Link]
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-
Yang, E., Reese, M. R., & Humphrey, J. M. (2012). Synthesis of α,α-Difluoroethyl Aryl and Heteroaryl Ethers. Organic Letters. [Link]
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Difluoromethylation of Phenols. (2024). Organic Syntheses. [Link]
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TiF4-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. (2024). Organic & Biomolecular Chemistry. [Link]
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-
Alkylation of phenol: a mechanistic view. (2008). The Journal of Physical Chemistry A. [Link]
-
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Methodological & Application
The Strategic Integration of 3-Amino-4-(2,2-difluoroethoxy)benzamide in Modern Medicinal Chemistry
Introduction: Unveiling a Privileged Scaffold
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing motifs is a cornerstone of molecular design.[1] The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased binding affinity, and altered pKa, have made fluorinated building blocks indispensable tools for medicinal chemists. Among these, 3-Amino-4-(2,2-difluoroethoxy)benzamide has emerged as a particularly valuable scaffold. Its structure thoughtfully combines three key pharmacophoric elements: a primary aromatic amine for versatile derivatization, a benzamide moiety prevalent in numerous bioactive compounds, and a 2,2-difluoroethoxy group, which serves as a bioisostere for other functional groups and can significantly improve drug-like properties.
This technical guide provides an in-depth exploration of the applications of this compound as a building block in medicinal chemistry. We will delve into its inherent chemical logic, provide detailed protocols for its utilization in the synthesis of kinase inhibitor precursors, and offer insights into the causality behind experimental choices.
Physicochemical and Structural Attributes
A comprehensive understanding of a building block's properties is paramount for its effective implementation in a synthetic workflow. The table below summarizes the key physicochemical and structural data for this compound.
| Property | Value | Source |
| CAS Number | 1551503-09-3 | [2] |
| Molecular Formula | C₉H₁₀F₂N₂O₂ | N/A |
| Molecular Weight | 216.19 g/mol | N/A |
| Appearance | Off-white to light yellow solid | Supplier Data |
| Solubility | Soluble in DMSO, DMF, and Methanol | General Knowledge |
| pKa (predicted) | Amine: ~3.5; Amide NH: ~17 | General Knowledge |
The presence of the electron-withdrawing difluoroethoxy group ortho to the amino group modulates the nucleophilicity of the aniline, a critical consideration for subsequent chemical transformations.
Core Application: A Gateway to Kinase Inhibitors
The benzamide scaffold is a well-established pharmacophore in the design of various kinase inhibitors. Its ability to form crucial hydrogen bond interactions within the ATP-binding pocket of kinases makes it a privileged structure in oncology and inflammation research.[3][4] this compound serves as an excellent starting material for the synthesis of a diverse array of substituted benzamides targeting various kinase families, including Tropomyosin receptor kinase (Trk) inhibitors, which are of significant interest in cancer therapy.[5][6][7]
Rationale for Application in Kinase Inhibitor Synthesis
The 3-amino group of this compound provides a reactive handle for the introduction of various heterocyclic systems, a common strategy in the design of potent and selective kinase inhibitors. The difluoroethoxy group at the 4-position can enhance membrane permeability and metabolic stability, and its steric bulk can be exploited to achieve selectivity for the target kinase.
The following section details a representative protocol for the acylation of this compound with a heteroaryl carboxylic acid, a key step in the construction of many kinase inhibitor backbones.
Experimental Protocol: Synthesis of a Representative N-(Heteroaryl)benzamide Intermediate
This protocol describes a standard amidation reaction to illustrate the utility of this compound as a nucleophilic component in amide bond formation.
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
2-Chloropyridine-4-carbonyl chloride (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DCM (or THF) to a concentration of approximately 0.1 M.
-
Base Addition: Add triethylamine or DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature. The base acts as a scavenger for the HCl generated during the reaction.
-
Acyl Chloride Addition: In a separate flask, dissolve 2-chloropyridine-4-carbonyl chloride (1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the stirred solution of the aniline and base at 0 °C (ice bath). The slow addition helps to control the exotherm of the reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable gradient of ethyl acetate in hexanes to afford the pure N-(2-chloropyridine-4-carbonyl)-3-amino-4-(2,2-difluoroethoxy)benzamide.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.
-
Anhydrous Solvents: Water can react with the acyl chloride, reducing the yield of the desired product.
-
Excess Base: Ensures complete neutralization of the generated HCl and drives the reaction to completion.
-
Dropwise Addition at 0 °C: Controls the reaction rate and prevents potential side reactions due to localized heating.
-
Aqueous Workup: Removes the base hydrochloride salt and other water-soluble impurities.
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of a representative kinase inhibitor intermediate.
Caption: Synthetic workflow for a kinase inhibitor intermediate.
Troubleshooting and Safety Considerations
-
Side Reactions: The formation of di-acylated products can occur if the reaction is run at elevated temperatures or with a large excess of the acyl chloride. Careful control of stoichiometry and temperature is crucial.
-
Safety: Acyl chlorides are corrosive and react with moisture to release HCl gas. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Triethylamine and DIPEA are volatile and flammable bases; handle with care.
Conclusion
This compound is a versatile and valuable building block for medicinal chemistry. Its strategic combination of a reactive amino group, a privileged benzamide scaffold, and a metabolically robust difluoroethoxy moiety makes it an ideal starting point for the synthesis of complex and biologically active molecules, particularly in the realm of kinase inhibitors. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their drug discovery endeavors.
References
-
Manley, P. W., et al. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(5), 1421-1425. [Link]
-
Sargsyan, A., et al. (2021). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 26(23), 7129. [Link]
- Array BioPharma Inc. (2015). TrkA KINASE INHIBITORS, COMPOSITIONS AND METHODS THEREOF.
- Array BioPharma Inc. (2015). Trka kinase inhibitors, compositions and methods thereof.
-
El-Damasy, A. K., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72) as a potent pan-BCR-ABL inhibitor active against T315I mutant. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2189097. [Link]
-
Murray, L. J., et al. (2021). Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application. Journal of Medicinal Chemistry, 64(22), 16391-16429. [Link]
-
ResearchGate. (n.d.). Chemical structures of selected clinical Trk inhibitors. [Link]
-
Van der Veken, P., et al. (2016). Unusual Amino Acids in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(24), 10807-10836. [Link]
- Array BioPharma Inc. (2015). Trka kinase inhibitors, compositions and methods thereof.
-
Ozawa, R., & Yamamoto, T. (2022). Synthesis of α,α-Difluoro-β-amino Amides using Aldimines and Bromodifluoroacetamides via Zinc-Promoted Reformatsky Reaction. ChemRxiv. [Link]
-
Čikotienė, I., et al. (2022). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 27(11), 3505. [Link]
-
Melnykov, K. P., et al. (2023). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]
-
PubChem. 2-[(4-ethynyl-2-fluorophenyl)amino]-3,4-difluoro-N-(2-hydroxyethoxy)benzamide. [Link]
-
Armani, E., et al. (2014). Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases. Journal of Medicinal Chemistry, 57(3), 793-816. [Link]
-
El-Gamal, M. I., et al. (2020). Design and Synthesis of Novel N-Benzylidene Derivatives of 3-Amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine under Microwave, In Silico ADME Predictions, In Vitro Antitumoral Activities and In Vivo Toxicity. Molecules, 25(21), 5030. [Link]
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- 4. mdpi.com [mdpi.com]
- 5. WO2015042088A1 - TrkA KINASE INHIBITORS, COMPOSITIONS AND METHODS THEREOF - Google Patents [patents.google.com]
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Amide coupling reactions involving 3-Amino-4-(2,2-difluoroethoxy)benzamide
Application Note: High-Efficiency Amide Coupling Protocols for 3-Amino-4-(2,2-difluoroethoxy)benzamide
Executive Summary
This guide details optimized protocols for the acylation of This compound (referred to herein as Compound A ). This scaffold is a critical intermediate in the synthesis of VEGFR/EGFR kinase inhibitors and bioisosteres of benzimidazole therapeutics.
Compound A presents specific synthetic challenges:
-
Nucleophilicity: The aniline nitrogen is electronically modulated. While the ortho-alkoxy group is electron-donating by resonance, the terminal difluoro moiety exerts a significant inductive electron-withdrawing effect (
), rendering the amine less nucleophilic than standard anisidines. -
Solubility: The primary benzamide moiety creates a rigid hydrogen-bond network, often limiting solubility in non-polar solvents (DCM, Toluene) and necessitating polar aprotic media (DMF, DMSO, NMP).
-
Chemistries: Standard carbodiimide couplings (EDC/DCC) often suffer from slow kinetics.[1] This guide prioritizes HATU for discovery-scale and T3P® for process-scale applications.
Chemical Context & Reactivity Analysis
The reaction of interest is the acylation of the aniline nitrogen (
-
Nucleophile:
(3-position). -
Non-Reactive Site:
(1-position). The primary amide nitrogen is resonance-deactivated and will not participate in acylation under standard basic/neutral conditions. -
Electronic Modulator: The
group. The fluorine atoms lower the of the conjugate acid, requiring stronger activation of the carboxylic acid partner.
Reactivity Diagram (DOT Visualization)
Figure 1: Mechanistic flow and critical factors influencing the coupling efficiency of Compound A.
Protocol A: HATU-Mediated Coupling (Discovery Scale)
Best for: Small scale (<100 mg), valuable acid partners, high-throughput library synthesis. Mechanism: Generates a highly reactive At-ester (7-azabenzotriazole active ester), accelerating attack by the sluggish aniline.
Materials
-
Substrate: this compound (1.0 equiv)
-
Acid: Carboxylic acid partner (1.1 – 1.2 equiv)
-
Reagent: HATU (1.2 equiv) [1]
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF (Dimethylformamide)
Step-by-Step Procedure
-
Activation: In a dry vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (concentration ~0.2 M).
-
Base Addition: Add DIPEA (3.0 equiv) and stir for 2 minutes.
-
Reagent Addition: Add HATU (1.2 equiv) in one portion. Stir at Room Temperature (RT) for 5–10 minutes. Note: The solution should turn yellow/orange, indicating active ester formation.
-
Coupling: Add Compound A (1.0 equiv) directly to the reaction mixture.
-
Incubation: Stir at RT for 2–4 hours.
-
Workup:
-
Dilute with EtOAc (10x volume).
-
Wash sequentially with:
-
Sat.
(2x) – Removes unreacted acid/HATU byproducts. -
Water (2x) – Removes DMF.
-
Brine (1x).
-
-
Dry over
, filter, and concentrate.
-
Protocol B: T3P® (Propylphosphonic Anhydride) Coupling (Scale-Up)
Best for: Gram-scale synthesis, difficult purifications, "Green" chemistry requirements. Mechanism: T3P acts as a water scavenger and activates the acid as a mixed anhydride. It produces water-soluble byproducts, simplifying purification [2].[4]
Materials
-
Substrate: Compound A (1.0 equiv)
-
Acid: Carboxylic acid partner (1.1 equiv)
-
Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)
-
Base: Pyridine (3.0 – 5.0 equiv) or NMM (N-methylmorpholine)
-
Solvent: EtOAc (if solubility permits) or DMF/EtOAc (1:1 mixture)
Step-by-Step Procedure
-
Slurry Preparation: Charge the reaction vessel with Compound A (1.0 equiv), Carboxylic Acid (1.1 equiv), and Solvent (concentration ~0.5 M).
-
Base Addition: Add Pyridine (4.0 equiv). Note: Pyridine acts as both base and acylation catalyst.[2]
-
T3P Addition: Cool the mixture to 0°C. Add T3P solution (1.5 equiv) dropwise over 10 minutes to control exotherm.
-
Reaction: Allow to warm to RT and stir for 12–24 hours.
-
Optimization: If conversion is slow, heat to 60°C. T3P is thermally stable and highly effective at elevated temperatures for sterically hindered anilines [2].
-
-
Workup (The "Self-Cleaning" Step):
-
Dilute with water.
-
If using EtOAc, separate phases.[1] If using DMF, extract with EtOAc/IPA (9:1).
-
Wash organic layer with 1N HCl (removes Pyridine and excess aniline).
-
Wash with 1N NaOH (removes unreacted acid and T3P byproducts).
-
Concentrate to yield product (often requiring no chromatography).
-
Comparative Data & Selection Guide
| Feature | HATU Protocol | T3P Protocol | Acid Chloride (SOCl2) |
| Reaction Rate | Fast (1–4 h) | Moderate (12–24 h) | Instant |
| Nucleophile Tolerance | High | High (with heat) | Very High |
| Epimerization Risk | Low | Very Low (Best in Class) | High |
| Purification | Chromatography usually req. | Extraction often sufficient | Extraction |
| Cost | High | Moderate | Low |
| Recommended Use | Library / MedChem | Process / Scale-up | Failed Couplings |
Troubleshooting & "Nuclear" Option
If Protocols A and B fail (typically due to extreme steric bulk on the acid partner):
Protocol C: In-Situ Acid Chloride Generation
-
Suspend Carboxylic Acid in DCM/DMF (cat.).
-
Add Oxalyl Chloride (1.2 equiv) dropwise (gas evolution). Stir 1h.
-
Concentrate to dryness (remove excess oxalyl chloride).
-
Redissolve acid chloride in THF.
-
Add Compound A and Pyridine (excess). Heat to reflux if necessary.
Solubility Note: If Compound A precipitates during reaction, switch solvent to NMP (N-Methyl-2-pyrrolidone) . It possesses superior solvating power for benzamides compared to DMF.
Workflow Visualization
Figure 2: Decision tree for selecting the optimal coupling strategy based on scale and reaction progress.
References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[5] An efficient peptide coupling additive.[6] Journal of the American Chemical Society.[1]
-
Dunetz, J. R., et al. (2016). T3P: Propanephosphonic Acid Anhydride.[6] Encyclopedia of Reagents for Organic Synthesis.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron.
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. growingscience.com [growingscience.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 5. d-nb.info [d-nb.info]
- 6. youtube.com [youtube.com]
Application Notes and Protocols for the Preparation of Kinase Inhibitors Using 3-Amino-4-(2,2-difluoroethoxy)benzamide
Introduction: The Strategic Importance of 3-Amino-4-(2,2-difluoroethoxy)benzamide in Kinase Inhibitor Scaffolding
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[2][] Kinase inhibitors have revolutionized the treatment of various malignancies by specifically targeting the molecular abnormalities within cancer cells.[1][4]
The this compound scaffold represents a key building block in the design and synthesis of a new generation of targeted kinase inhibitors. The aminobenzamide core provides a versatile platform for the construction of compounds that can interact with the ATP-binding site of various kinases.[5][6] The introduction of a 2,2-difluoroethoxy group at the 4-position is a strategic chemical modification. The fluorine atoms can enhance the metabolic stability of the molecule and modulate its lipophilicity and binding affinity to the target kinase, potentially leading to improved pharmacokinetic and pharmacodynamic properties.[7][8] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis and evaluation of potent and selective kinase inhibitors.
Physicochemical Properties and Availability
The starting material, this compound, is commercially available from various suppliers.[9][10] Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1551503-09-3 | [9] |
| Molecular Formula | C9H10F2N2O2 | PubChem |
| Molecular Weight | 216.19 g/mol | PubChem |
| Appearance | Off-white to light yellow powder | Supplier Data |
| Solubility | Soluble in DMSO, Methanol | Supplier Data |
Synthetic Protocol: A Representative Synthesis of a Pyrimidine-Based Kinase Inhibitor
This protocol outlines a representative two-step synthesis of a potential kinase inhibitor based on a pyrimidine scaffold, a common core structure in many approved kinase inhibitors.[11][12][13] The synthesis involves a nucleophilic aromatic substitution (SNAr) reaction between this compound and a suitable chloropyrimidine, followed by an acylation reaction to introduce a warhead for covalent inhibition, a strategy employed by several successful kinase inhibitors.
Experimental Workflow Diagram
Caption: Synthetic workflow for a pyrimidine-based kinase inhibitor.
Step 1: Synthesis of N-(4-(2,2-difluoroethoxy)-3-aminophenyl)-6-chloropyrimidin-4-amine (Intermediate)
This step involves the nucleophilic aromatic substitution reaction of the amino group of this compound with a dichloropyrimidine. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl generated during the reaction.[14][15]
Materials:
-
This compound
-
4,6-Dichloropyrimidine
-
N,N-Diisopropylethylamine (DIPEA)
-
n-Butanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Add n-butanol to dissolve the starting material.
-
Add 4,6-Dichloropyrimidine (1.1 eq) to the solution.
-
Add DIPEA (2.0 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 117°C) and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the intermediate amine.
Step 2: Synthesis of N-(4-(4-(2,2-difluoroethoxy)-3-aminobenzamido)phenyl)acrylamide (Final Product)
The intermediate amine is then acylated using acryloyl chloride to introduce the reactive acrylamide group. This "warhead" can form a covalent bond with a cysteine residue in the ATP-binding pocket of certain kinases, leading to irreversible inhibition.
Materials:
-
Intermediate amine from Step 1
-
Acryloyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the intermediate amine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.5 eq) to the solution.
-
Add acryloyl chloride (1.2 eq) dropwise to the reaction mixture while maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., DCM/methanol gradient) to yield the final kinase inhibitor.
Characterization of the Synthesized Inhibitor
Thorough characterization of the final product is essential to confirm its identity, purity, and structural integrity.
| Analytical Technique | Purpose | Expected Outcome |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) | Structural elucidation and confirmation of the desired product. | Spectra consistent with the proposed chemical structure, showing characteristic peaks for the aromatic, pyrimidine, acrylamide, and difluoroethoxy moieties. |
| Mass Spectrometry (MS) | Determination of the molecular weight of the compound. | A molecular ion peak corresponding to the calculated exact mass of the final product. |
| High-Performance Liquid Chromatography (HPLC) | Assessment of the purity of the final compound. | A single major peak indicating a high degree of purity (typically >95%). |
Application: In Vitro and Cellular Evaluation of Kinase Inhibitory Activity
Once synthesized and characterized, the novel compound must be evaluated for its biological activity. The following protocols are focused on Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology, but can be adapted for other kinases.[16]
Biochemical Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[5][17][18][19][20][21]
Workflow Diagram:
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Protocol:
-
Prepare Reagents: Prepare the kinase buffer, enzyme (e.g., recombinant EGFR), substrate (e.g., a poly(Glu,Tyr) peptide), ATP, and serial dilutions of the synthesized inhibitor.
-
Kinase Reaction: In a 384-well plate, set up the kinase reaction by adding the kinase, substrate, and inhibitor. Initiate the reaction by adding ATP. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the ADP generated to ATP and initiate the luciferase-based light-producing reaction. Incubate for 30-60 minutes at room temperature.
-
Measure Luminescence: Read the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular Assay: EGFR Phosphorylation Assay in Cancer Cell Lines
This assay assesses the ability of the inhibitor to block EGFR signaling within a cellular context. Cell lines with specific EGFR mutations, such as H1975 (L858R/T790M), are particularly relevant for evaluating inhibitors designed to overcome drug resistance.[22]
Protocol:
-
Cell Culture: Culture EGFR-dependent cancer cells (e.g., A431, H1975, or HCC827) in appropriate media until they reach 70-80% confluency.[22]
-
Serum Starvation: To reduce basal EGFR activity, serum-starve the cells for 12-24 hours.
-
Inhibitor Treatment: Treat the cells with various concentrations of the synthesized inhibitor for a predetermined time (e.g., 2-4 hours).
-
EGF Stimulation: Stimulate the cells with epidermal growth factor (EGF) for a short period (e.g., 5-15 minutes) to induce EGFR phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting or ELISA: Determine the levels of phosphorylated EGFR (pEGFR) and total EGFR in the cell lysates using Western blotting or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Quantify the band intensities (for Western blot) or absorbance/fluorescence (for ELISA) and calculate the inhibition of EGFR phosphorylation at each inhibitor concentration to determine the IC₅₀.
Cellular Assay: Cell Proliferation/Viability Assay
This assay evaluates the downstream effect of EGFR inhibition on cancer cell growth and survival.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., H1975) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with serial dilutions of the synthesized inhibitor.
-
Incubation: Incubate the cells for 72 hours.
-
Viability Assessment: Measure cell viability using a commercially available assay, such as the MTT or CellTiter-Glo® assay.
-
Data Analysis: Determine the percentage of viable cells relative to the vehicle-treated control and calculate the GI₅₀ (concentration for 50% growth inhibition).
Signaling Pathway Diagram
Caption: EGFR signaling pathway and the point of inhibition.
Safety Precautions
Working with aminobenzamide derivatives and other chemical reagents requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Conduct all experiments in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid direct contact with the skin and eyes. In case of contact, rinse immediately with plenty of water.[20][23][24]
-
Storage: Store all chemicals in tightly sealed containers in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
This compound is a valuable and strategically designed starting material for the synthesis of novel kinase inhibitors. Its unique substitution pattern offers the potential for developing compounds with enhanced potency, selectivity, and pharmacokinetic properties. The protocols and application notes provided herein offer a comprehensive framework for the synthesis, characterization, and biological evaluation of kinase inhibitors derived from this promising scaffold. By following these guidelines, researchers can accelerate the discovery and development of next-generation targeted therapies for cancer and other diseases driven by aberrant kinase signaling.
References
- Al-Said, M. S., Ghorab, M. M., & Al-Qasoumi, S. I. (2011). Single step synthesis of new fused pyrimidine derivatives and their evaluation as potent Aurora-A kinase inhibitors. European Journal of Medicinal Chemistry, 46(9), 3893–3900.
-
Royal Society of Chemistry. (n.d.). Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Aminobenzamide, 98%. Retrieved from [Link]
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]
- Naito, T., et al. (1998). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 8(15), 1937-1942.
- Design and Synthesis of New Anticancer Pyrimidines with Multiple-kinase Inhibitory Effect. (2014). Journal of the Chinese Chemical Society, 61(12), 1335-1346.
-
OXFORD LAB FINE CHEM LLP. (n.d.). MATERIAL SAFETY DATA SHEET P-AMINO BENZAMIDE. Retrieved from [Link]
- Sanna, M., et al. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports, 5, 16593.
-
BPS Bioscience. (n.d.). EGFR(T790M) Kinase Assay Kit. Retrieved from [Link]
- Palmer, B. D., et al. (1997). Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 40(10), 1519-1529.
- Wang, Z., et al. (2022). Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. Molecules, 27(19), 6295.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2023). RSC Medicinal Chemistry, 14(10), 1835-1856.
- Novartis AG. (2021). U.S.
- Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. (2022). Molecules, 27(19), 6295.
- Nerviano Medical Sciences S.r.l. (2016). U.S.
-
PubChem. (n.d.). 3-Amino-4-[2-(2-hydroxyethoxy)ethylamino]benzamide. Retrieved from [Link]
- Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (2023). ACS Omega, 8(42), 38487-38531.
- National Institute of Diabetes and Digestive and Kidney Diseases. (2023). Protein Kinase Inhibitors.
- Amino-aryl-benzamide compounds and methods of use thereof. (2018). U.S.
-
Labiotech.eu. (2023, March 26). A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. Retrieved from [Link]
- Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. (2023). RSC Medicinal Chemistry, 14(1), 22-54.
- Use of inhibitors of Brutons tyrosine kinase (Btk). (2023). U.S.
- Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities. (2023). Drug Metabolism and Disposition, 51(12), 1545-1565.
- Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (2023). Molecules, 28(13), 5131.
- De Rosa, M., et al. (2015). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Arkivoc, 2015(7), 231-242.
- Array BioPharma Inc. (2006). Polymorphic form of N-[(R)-2,3-dihydroxy-propoxy]-3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-benzamide. U.S.
- Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. (2023). Cancers, 15(24), 5896.
- Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. (2015). Arkivoc, 2015(7), 231-242.
-
PubChem. (n.d.). 3-Amino-2-(3,5-difluorophenoxy)benzamide. Retrieved from [Link]
- Synthesis of α,α-Difluoro-β-amino Amides using Aldimines and Bromodifluoroacetamides via Zinc-Promoted Reform
- 2-Amino-N-(2-chloropyridin-3yl)benzamide. (2017).
Sources
- 1. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Kinase inhibitors: A deep dive into JAKs, TKIs, and other classes [labiotech.eu]
- 4. Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. 3-Amino-2-(3,5-difluorophenoxy)benzamide | C13H10F2N2O2 | CID 112579832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. patents.justia.com [patents.justia.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. 1551503-09-3|this compound|BLD Pharm [bldpharm.com]
- 10. lab-chemicals.com [lab-chemicals.com]
- 11. DSpace [research-repository.griffith.edu.au]
- 12. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. arkat-usa.org [arkat-usa.org]
- 15. researchgate.net [researchgate.net]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. promega.com [promega.com]
- 18. worldwide.promega.com [worldwide.promega.com]
- 19. promega.com [promega.com]
- 20. ADP-Glo™ Kinase Assay Protocol [promega.com.cn]
- 21. bmglabtech.com [bmglabtech.com]
- 22. rsc.org [rsc.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Amino-4-(2,2-difluoroethoxy)benzamide
Welcome to the Technical Support Center for the purification of 3-Amino-4-(2,2-difluoroethoxy)benzamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common and complex issues encountered during the purification of this important pharmaceutical intermediate. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your work.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the most likely impurities in my crude this compound?
-
My crude product is a dark oil and won't solidify. What should I do?
-
What is the best single-solvent recrystallization system for this compound?
-
I'm losing a significant amount of product during recrystallization. How can I improve my yield?
-
Recrystallization isn't removing a key impurity. What's the next step?
-
How can I remove colored impurities from my product?
-
-
Troubleshooting Guides
-
Troubleshooting Persistent Impurities via Liquid-Liquid Extraction
-
Advanced Purification by Column Chromatography
-
-
Analytical Methods
-
How do I develop an HPLC method to assess the purity of my product?
-
-
Experimental Protocols
-
Protocol 1: General Recrystallization Procedure
-
Protocol 2: Acid-Base Liquid-Liquid Extraction for Impurity Removal
-
Protocol 3: Flash Column Chromatography for High Purity Isolation
-
-
References
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A: Understanding the potential impurities is critical for designing an effective purification strategy. Based on a likely synthetic route involving the reduction of a nitro group and subsequent amidation, the most probable impurities include:
-
Unreacted Starting Materials:
-
3-Nitro-4-(2,2-difluoroethoxy)benzoic acid: The precursor to the amide.
-
Ammonia or an ammonium salt: The source of the amide nitrogen.
-
-
Intermediates:
-
3-Nitro-4-(2,2-difluoroethoxy)benzamide: The immediate precursor before the nitro group reduction.
-
-
Byproducts of the Nitro Reduction:
-
Byproducts of Amidation:
-
Isomeric Impurities:
Q2: My crude product is a dark oil and won't solidify. What should I do?
A: "Oiling out" is a common problem in crystallization, often caused by the presence of impurities that depress the melting point or a high concentration of the desired compound leading to supersaturation[8]. Here's a systematic approach to address this:
-
Confirm the Presence of Product: First, confirm that the desired product is present in the oil using a technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Attempt to Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches can provide nucleation sites for crystal growth[9].
-
Seeding: If you have a small amount of pure, solid product, add a "seed crystal" to the oil to initiate crystallization[9].
-
Solvent Addition: Add a small amount of a poor solvent (an "anti-solvent") in which your product is insoluble, like hexanes or water, to try and force precipitation.
-
-
Purify a Small Sample: If the above methods fail, the impurity level is likely too high. Purify a small portion of the oil by flash column chromatography to obtain a pure, solid sample that can be used as seed crystals for the rest of the batch[10].
-
Consider an Alternative Purification Method: If the product is inherently low-melting or difficult to crystallize, column chromatography may be the most effective primary purification method.
Q3: What is the best single-solvent recrystallization system for this compound?
A: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures[8][11]. For a polar molecule like this compound, polar protic and polar aprotic solvents are good starting points.
Recommended Solvents for Screening:
-
Ethanol
-
Isopropanol
-
Acetonitrile
-
Ethyl Acetate
-
Water (likely a poor solvent on its own, but useful in a mixed-solvent system)
Solvent Screening Protocol:
-
Place a small amount of your crude product (10-20 mg) into several test tubes.
-
Add a few drops of a single solvent to each test tube at room temperature. Observe the solubility.
-
If the compound is insoluble at room temperature, heat the test tube gently.
-
The ideal solvent will dissolve the compound when hot, and upon cooling, will result in the formation of crystals.
For amides, acetonitrile and ethanol are often effective choices for recrystallization[12].
Q4: I'm losing a significant amount of product during recrystallization. How can I improve my yield?
A: Product loss during recrystallization is often due to using too much solvent or premature crystallization. Here are some tips to maximize your yield:
-
Use a Minimum of Hot Solvent: The goal is to create a saturated solution at the solvent's boiling point. Add the hot solvent in small portions until the solid just dissolves[9].
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals and prevents the trapping of impurities[13].
-
Wash with Ice-Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving your product[13].
-
Recover from the Mother Liquor: The filtrate after crystallization will still contain some dissolved product. You can often recover a second crop of crystals by concentrating the mother liquor and re-cooling, though this second crop may be less pure.
Q5: Recrystallization isn't removing a key impurity. What's the next step?
A: If an impurity co-crystallizes with your product, it likely has a similar solubility profile. In this case, a different purification technique is necessary.
-
Acid-Base Extraction: Since your compound has a basic amino group, you can use liquid-liquid extraction to separate it from neutral or acidic impurities. Dissolve the crude product in an organic solvent and wash with an aqueous acid. The protonated amine will move to the aqueous layer, leaving non-basic impurities in the organic layer. You can then basify the aqueous layer and extract your pure product back into an organic solvent. See Protocol 2 for a detailed procedure.
-
Column Chromatography: This is a powerful technique for separating compounds with different polarities. For aromatic amines, silica gel chromatography can be effective, but sometimes requires the addition of a small amount of a basic modifier like triethylamine to the eluent to prevent streaking[14]. See Protocol 3 for more details.
Q6: How can I remove colored impurities from my product?
A: Colored impurities, often from azo or azoxy byproducts of the nitro reduction, can sometimes be removed during recrystallization.
-
Activated Charcoal (Norit): Add a very small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use it sparingly, as it can also adsorb your desired product. The charcoal is then removed by hot gravity filtration[8].
Troubleshooting Guides
Troubleshooting Persistent Impurities via Liquid-Liquid Extraction
This guide will help you address impurities that are not effectively removed by recrystallization.
| Problem | Plausible Cause | Troubleshooting Steps |
| Impurity remains after recrystallization | The impurity has a similar solubility profile to the product. | 1. Characterize the impurity: Use LC-MS or NMR to identify the impurity if possible. 2. Acidic Impurity (e.g., unreacted carboxylic acid): Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a weak aqueous base (e.g., saturated sodium bicarbonate solution). The acidic impurity will be deprotonated and move to the aqueous layer. 3. Neutral Impurity: Perform an acid-base extraction as described in Protocol 2 . |
| Product is lost during extraction | The protonated or deprotonated form of your product has some solubility in the wrong layer. | 1. Back-extraction: After the initial extraction, re-extract the layer you are discarding with a fresh portion of the appropriate solvent to recover any dissolved product. 2. pH adjustment: Ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) or basic (pH > 10) to fully protonate or deprotonate your compound. |
Advanced Purification by Column Chromatography
Use this guide when recrystallization and extraction are insufficient to achieve the desired purity.
| Problem | Plausible Cause | Troubleshooting Steps | | :--- | :--- | Solution | | Product streaks on the column | The basic amine is interacting strongly with the acidic silica gel. | 1. Add a basic modifier: Add 0.1-1% triethylamine or ammonia to your mobile phase to neutralize the acidic sites on the silica gel[14]. 2. Use an alternative stationary phase: Consider using alumina or an amine-functionalized silica gel column[14]. | | Poor separation of product and impurity | The polarity of the product and impurity are too similar. | 1. Optimize the mobile phase: Try a different solvent system. For example, if you are using hexanes/ethyl acetate, try dichloromethane/methanol. 2. Use a shallower gradient: A slower increase in the polar solvent can improve resolution. |
Analytical Methods
Q: How do I develop an HPLC method to assess the purity of my product?
A: A well-developed HPLC method is crucial for accurately determining the purity of your this compound. Here is a general approach to developing a reversed-phase HPLC method.
Starting Point for Method Development:
-
Column: A C18 column is a good starting point for moderately polar compounds. A common dimension is 4.6 x 150 mm with 5 µm particles.
-
Mobile Phase:
-
A: Water with 0.1% formic acid or trifluoroacetic acid (to improve peak shape).
-
B: Acetonitrile or methanol.
-
-
Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm or 280 nm). A diode array detector (DAD) is useful for identifying the optimal wavelength and assessing peak purity[15].
-
Gradient: Start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B. A typical screening gradient might be 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
Optimization:
-
Adjust the gradient slope to improve the separation of closely eluting impurities.
-
If peak shape is poor, try a different acidic modifier or a different organic solvent (methanol instead of acetonitrile, or vice versa).
-
For very polar impurities, a more polar column chemistry (e.g., a polar-embedded C18) may be beneficial.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
This protocol outlines the steps for purifying your crude product by recrystallization from a single solvent.
-
Solvent Selection: Choose an appropriate solvent based on screening experiments (see FAQ 3).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Heat the mixture to boiling with stirring.
-
Saturated Solution: Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or charcoal, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Acid-Base Liquid-Liquid Extraction for Impurity Removal
This protocol is effective for removing neutral or acidic impurities from your basic product.
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.
-
Acidic Wash: Add an equal volume of 1 M aqueous HCl. Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer (containing your protonated product) into a clean flask.
-
Back-Extraction (Optional): Add a fresh portion of 1 M HCl to the organic layer in the separatory funnel, shake, and combine the aqueous layers. This ensures complete extraction of your product.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add a concentrated aqueous base (e.g., 50% NaOH) until the solution is strongly basic (pH > 12). Your product should precipitate or form an oil.
-
Product Extraction: Add a fresh portion of organic solvent to the basified aqueous solution and shake to extract your deprotonated product back into the organic layer. Repeat this extraction two more times.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
Protocol 3: Flash Column Chromatography for High Purity Isolation
This protocol provides a general method for purification by flash chromatography on silica gel.
-
TLC Analysis: Develop a TLC method to determine an appropriate solvent system. A good system will give your product an Rf value of ~0.3. For this compound, a mixture of hexanes and ethyl acetate or dichloromethane and methanol is a good starting point. If streaking is observed, add 0.1% triethylamine to the TLC solvent.
-
Column Packing: Pack a flash chromatography column with silica gel using your chosen eluent.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
Elution: Run the column with your chosen eluent, collecting fractions. You can use a gradient of increasing polarity to speed up the elution of your product after the less polar impurities have been removed.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing your pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Impurity Formation and Removal Workflow
Caption: A logical workflow for the purification of this compound.
Decision Tree for Purification Method Selection
Caption: A decision tree to guide the selection of the appropriate purification method.
References
-
Agilent Technologies. (2026, February 9). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. [Link]
-
Pawliszyn, J. (1997). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry. [Link]
-
Wikipedia. (2023). Reduction of nitro compounds. [Link]
-
Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. [Link]
-
YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]
-
Missouri S&T. (n.d.). Aromatic Nitro Compounds. [Link]
-
University of California, Irvine. (n.d.). Crystallization. [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. [Link]
-
Taylor & Francis Online. (2022, April 8). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. [Link]
-
ResearchGate. (2020, November 2). What is the best technique for amide purification?. [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization-1.pdf. [Link]
-
Scribd. (n.d.). Recrystallization Guide for Chemists. [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-nitro-4-fluoro-benzoic acid. [Link]
-
University of California, Berkeley. (n.d.). recrystallization.pdf. [Link]
-
MDPI. (2024, September 13). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. [Link]
-
Zhang, M., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals. [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]
-
ResearchGate. (2013, October 14). What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles?. [Link]
-
National Center for Biotechnology Information. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]
-
Journal of Synthetic Chemistry. (2024, May 14). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. [Link]
-
European Patent Office. (2006, February 1). PROCESS FOR PRODUCING 3-NITRO-4-ALKOXYBENZOIC ACID. [Link]
-
DiVA. (2015, November 30). Catalytic amide formation from non-activated carboxylic acids and amines. [Link]
-
Thieme. (n.d.). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. [Link]
- Google Patents. (n.d.).
-
National Center for Biotechnology Information. (2017, September 15). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. [Link]
-
Truman State University. (2013, July 15). Multistep Synthesis Nitration. [Link]
-
Chemistry LibreTexts. (2021, July 31). 24.3: Synthesis of Amides. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot. [Link]
- Google Patents. (n.d.). Method for preparing 3-nitro-4-methoxy benzoic acid.
-
National Center for Biotechnology Information. (n.d.). Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry. [Link]
- Google Patents. (n.d.). Method for preparing benzoic acid amide compound.
-
Semantic Scholar. (n.d.). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. [Link]
-
Toppr. (n.d.). Two types of isomerism are shown by amino acids basically due to the presence of asymmet. [Link]
-
PubChem. (n.d.). 3-Amino-2-(3,5-difluorophenoxy)benzamide. [Link]
-
ResearchGate. (n.d.). Scheme of derivatization procedure of three different amino.... [Link]
-
Master Organic Chemistry. (2018, September 10). Types of Isomers: Constitutional, Stereoisomers, Enantiomers, and Diastereomers. [Link]
-
PubChem. (n.d.). 3-amino-4-methyl-n-(2,2,2-trifluoroethyl)benzamide. [Link]
Sources
- 1. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 2. web.mst.edu [web.mst.edu]
- 3. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. chemlab.truman.edu [chemlab.truman.edu]
- 8. community.wvu.edu [community.wvu.edu]
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- 10. youtube.com [youtube.com]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. biotage.com [biotage.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Stability Management for 3-Amino-4-(2,2-difluoroethoxy)benzamide
[1]
Diagnostic Hub: What are you observing?
Before altering your workflow, identify the specific mode of failure using this diagnostic matrix.
| Symptom | Visual Indicator | HPLC/LC-MS Signature | Root Cause |
| Oxidative Degradation | Sample turns yellow, brown, or black upon heating or drying.[1][2] | Broadening of the main peak; appearance of late-eluting, lipophilic dimers (azo/hydrazo species).[1] | Electron-rich Aniline Oxidation. The 4-alkoxy group activates the ring, making the 3-amino group highly susceptible to radical oxidation by air, accelerated by heat.[1] |
| Hydrolysis | Sample remains white but melting point decreases.[1][3] | New peak at lower Retention Time (RRT < 1.0).[1] Mass shift: +1 Da (Amide | Amide Hydrolysis. Conversion to 3-amino-4-(2,2-difluoroethoxy)benzoic acid due to moisture at elevated temperatures.[1][3] |
| Thermal Condensation | Sample hardens or becomes insoluble.[1][3] | Complex oligomer region at very high RRT.[1] | Polymerization. Intermolecular condensation of the amine with the amide of a neighboring molecule (transamidation) under extreme heat (>120°C).[1][3] |
The Mechanism: Why is this molecule heat-sensitive?
The instability of 3-Amino-4-(2,2-difluoroethoxy)benzamide is dictated by the electronic push-pull effects on the benzene ring.[1]
The "Electron-Rich" Trap
Unlike simple benzamides, this molecule possesses an alkoxy group (
-
The Problem: The alkoxy group is a strong electron-donating group (EDG) by resonance.[1][3] It increases the electron density of the ring.
-
The Result: The aniline nitrogen (at C3) becomes significantly more nucleophilic and prone to single-electron transfer (SET) oxidation.[1][3] When you apply heat in the presence of even trace oxygen, you initiate a radical cascade leading to colored azo-dimers and quinoid-like impurities.[1]
Structural Pathway Diagram
The following diagram illustrates the divergent degradation pathways based on environmental stressors (Oxygen vs. Moisture).
Caption: Figure 1.[1][3] Thermal degradation pathways. Pathway A (Oxidation) is the dominant cause of discoloration.[1]
Prevention & Protocols
To overcome degradation, you must decouple Heat from Oxygen and Moisture .
Protocol A: Safe Drying Methodology
Standard oven drying is the #1 cause of batch failure for this intermediate.
-
Equipment: Vacuum oven with Nitrogen/Argon bleed.
-
Temperature Limit: Do NOT exceed 40°C .
-
Atmosphere:
-
Purge the oven with
three times before heating.[1] -
Maintain a slight bleed of inert gas during the drying cycle to displace any leaking oxygen.
-
-
Desiccant: Place a tray of
or activated silica gel in the oven to scavenge moisture, preventing Pathway B (Hydrolysis).[1][3]
Protocol B: Recrystallization (Rescue of Degraded Material)
If your batch has turned yellow/light brown, you can often rescue it by removing the oxidative impurities which are typically more lipophilic.[1]
-
Solvent System: Ethanol/Water (9:[1][3]1) or Isopropanol.[1]
-
Dissolution:
-
Filtration: If black specks (polymers) remain insoluble, perform a hot filtration.[1][3]
-
Crystallization: Cool slowly to 0°C under
. The colored impurities usually remain in the mother liquor.
Protocol C: Reaction Handling (Synthesis Context)
When using this molecule as an intermediate (e.g., coupling to form the Pemigatinib scaffold):
-
Avoid Acidic Heat: Do not heat this intermediate in acidic media (e.g., HCl/Acetic Acid) for extended periods, as the difluoroethoxy group can undergo ether cleavage or the amide can hydrolyze.[1]
-
Order of Addition: Add the oxidant or electrophile last to the reaction vessel to minimize the time the free aniline spends hot and unreacted.
Frequently Asked Questions (FAQs)
Q1: Can I use rotary evaporation (Rotavap) to dry this compound?
A: Yes, but with caution.[1][3] The water bath must be
Q2: I see a new impurity at RRT 0.85 after leaving the sample in solution overnight. What is it? A: This is likely the Hydrolysis Product (the benzoic acid derivative).[1][3] The amide group is meta-stable in solution.[1] If your solvent is not anhydrous (e.g., wet DMSO or MeOH), the amide will slowly convert to the acid.[1] Solution: Store analytical samples in the fridge and analyze within 4 hours, or use anhydrous solvents.
Q3: Is the difluoroethoxy group stable?
A: Generally, yes. The
Q4: Why does the melting point vary so much (150-160°C)? A: This is a classic sign of trace oxidative impurities .[1][2][3] Even <0.5% of azo-dimers can depress and broaden the melting point significantly.[1] A sharp melting point is the best indicator that your inert handling protocols are working.
References
-
Synthesis of Pemigatinib and Intermediates
-
Aniline Oxidation Mechanisms
-
Amide Hydrolysis Kinetics
Technical Support Center: Troubleshooting Baseline Noise in the HPLC Analysis of 3-Amino-4-(2,2-difluoroethoxy)benzamide
Welcome to the technical support guide for resolving High-Performance Liquid Chromatography (HPLC) baseline issues encountered during the analysis of 3-Amino-4-(2,2-difluoroethoxy)benzamide. A stable, quiet baseline is the foundation of accurate and reproducible quantification. Baseline anomalies can obscure peaks, compromise data quality, and consume valuable troubleshooting time.[1][2] This guide provides a structured, cause-and-effect approach to diagnosing and resolving common baseline problems, tailored for researchers and drug development professionals.
Section 1: Initial Diagnosis - What Kind of Noise Are You Seeing?
Effective troubleshooting begins with characterizing the anomaly. Baseline noise is not random; its pattern provides critical clues to its origin.[1][3] Broadly, we can categorize noise into two main types: high-frequency noise and low-frequency drift.
| Noise Classification | Description & Probable Causes |
| High-Frequency Noise | Appearance: Sharp, rapid fluctuations. This can be regular (pulsating) or random (spikes). Common Sources: • Pulsations (Regular Spikes): Pump-related issues like faulty check valves, worn piston seals, or trapped air bubbles in the pump head.[4][5] • Random Spikes: Air bubbles in the mobile phase or detector, electrical interference, or a dirty detector flow cell.[6][7] • "Fuzzy" Baseline (Short-Term Noise): Failing detector lamp, contaminated mobile phase, or an improperly functioning online degasser.[4][5] |
| Low-Frequency Noise (Drift) | Appearance: A slow, gradual, and consistent change in the baseline, either rising or falling over the course of a run. It can also manifest as a slow "wander" without a consistent direction. Common Sources: • Consistent Drift: Insufficient column or mobile phase temperature equilibration, changes in mobile phase composition (e.g., degradation of additives like TFA, or solvent evaporation), or strongly retained contaminants eluting from the column.[8][9][10] • Wandering Baseline: Poorly mixed mobile phase components, significant ambient temperature fluctuations affecting the system, or a contaminated column.[1][5] |
Section 2: Troubleshooting Guide
This section is structured in a question-and-answer format to directly address the issues identified in the initial diagnosis.
Part A: High-Frequency Noise (Spikes & Pulsations)
Q1: My baseline shows regular, repeating spikes that coincide with the pump stroke. What is the cause?
This is classic periodic noise, almost always originating from the pump. It indicates an unstable flow rate or pressure ripple.
Answer & Protocol: The most likely culprits are air trapped in a pump head or a faulty check valve.
Experimental Protocol: Purging the HPLC Pump
-
Disconnect the Column: Disconnect the tubing from the inlet of your column and place the end into a waste beaker. This prevents exposing the column to high flow rates and potential pressure shocks.
-
Open the Purge Valve: Open the pump's purge valve as per your instrument's manual.
-
Increase Flow Rate: Set the pump to a high flow rate (e.g., 5-10 mL/min) for the solvent line you suspect has air.[6]
-
Prime Each Pump Head: Purge each solvent line individually for several minutes until you see a steady, bubble-free stream of solvent exiting the purge tubing.
-
Close Purge Valve & Ramp Down Flow: Close the purge valve and gradually decrease the flow rate back to your analytical method's setting.
-
Monitor Pressure: The pressure should be stable. If the pulsations persist after thorough purging, a check valve may be dirty or failing and require cleaning or replacement.[2][4]
Q2: I'm seeing random, sharp, and often large spikes in my baseline. What should I check?
Random spikes are typically caused by air bubbles passing through the detector flow cell or by particulate contamination.[6][9]
Answer & Protocol: This issue points to inadequate mobile phase degassing or a contaminated system.
Experimental Protocol: Flushing the Detector Flow Cell
-
Ensure Proper Degassing: Verify that your online degasser is functioning correctly or that your mobile phase has been adequately degassed via helium sparging or sonication.[11] In-line degassers are highly effective at preventing bubble formation.[2][8]
-
Disconnect Column: As before, disconnect the column to isolate the detector.
-
Flush with a Strong, Miscible Solvent: Flush the system and flow cell with a solvent like HPLC-grade methanol or isopropanol at a moderate flow rate.
-
If Necessary, Use a Cleaning Solution: If flushing with solvent does not resolve the issue, the cell may be contaminated. Flush the cell with a mild acid like 1N Nitric Acid (HNO₃), but never use hydrochloric acid (HCl), which can corrode stainless steel components.[9] Always check your detector's manual for chemical compatibility.
-
Increase Backpressure: Sometimes, creating a small amount of backpressure after the detector by attaching a length of narrow-bore PEEK tubing can help re-dissolve small bubbles before they enter the flow cell.[8]
Q3: The baseline is "fuzzy" with high-frequency, non-pulsating noise. Why?
This type of noise often points to the detector's optical or electronic components.
Answer: A failing UV lamp is a common cause. As a lamp ages, its light output becomes unstable, leading to noise.[5] Alternatively, using a low UV wavelength (e.g., < 220 nm) with a mobile phase additive that has high absorbance (like TFA or formic acid) can reduce the amount of light reaching the photodiode, increasing noise.[3]
Troubleshooting Steps:
-
Check Lamp Energy: Most modern HPLC software includes a diagnostic test for lamp intensity. Run this test to ensure the lamp's output is within the manufacturer's specifications.[3]
-
Review Mobile Phase: If you are using a UV-absorbing additive, ensure it is fresh and of high purity. Degraded additives can increase background absorbance and noise.[8] Consider if a higher detection wavelength is feasible for your analyte.
-
Clean the Flow Cell: A hazy or contaminated flow cell window can scatter light, leading to increased noise.[5]
Part B: Low-Frequency Noise (Drift & Wander)
Q4: My baseline is consistently drifting upwards throughout my gradient run. What's the problem?
This is a very common issue in gradient elution and typically has a chemical, not mechanical, origin.
Answer & Protocol: The primary causes are differences in the UV absorbance of your mobile phase components, insufficient column equilibration time, or strongly retained contaminants from previous injections slowly eluting.
Experimental Protocol: Ensuring a Stable Gradient Baseline
-
Balance Mobile Phase Absorbance: Run a blank gradient (injecting only mobile phase) without a column. If the drift persists, the issue is with your mobile phases. Try adding a small amount of the UV-absorbing modifier (e.g., 0.1% formic acid) to both your aqueous (A) and organic (B) solvents. This helps to balance the background absorbance as the gradient composition changes.[8]
-
Ensure High-Purity Solvents: Use only HPLC-grade solvents and additives. Contaminants in a weakly eluting solvent (like water) can concentrate on the column at the start of a run and elute as a broad peak or cause the baseline to rise during the gradient.[4][9]
-
Allow for Sufficient Equilibration: Before the first injection, and between runs, ensure the column is fully equilibrated with the initial mobile phase conditions. This may require flushing with 10-20 column volumes of the starting mobile phase.[9][10]
-
Implement a Column Wash Step: If the drift is caused by sample contaminants, add a high-organic wash step at the end of your gradient to elute any strongly retained compounds, followed by a re-equilibration step.
Q5: The baseline "wanders" unpredictably. What are the likely causes?
A wandering baseline often points to instability in the HPLC's environment or mobile phase preparation.
Answer: The most common causes are ambient temperature fluctuations and poor mobile phase mixing. HPLC detectors, particularly UV detectors operating at high sensitivity, can be sensitive to changes in the refractive index of the mobile phase, which is temperature-dependent.[3]
Troubleshooting Steps:
-
Stabilize Temperature: Ensure the HPLC system is not in the path of a heating/cooling vent or in direct sunlight. Use a column oven to maintain a constant, elevated column temperature, which improves reproducibility.[1][10]
-
Improve Mobile Phase Mixing: If you are mixing solvents online, ensure the pump's mixer is functioning correctly. For problematic applications, pre-mixing the mobile phase manually can often resolve wandering baselines.[5][6]
-
Check for Contamination: Bacterial or algal growth in the aqueous mobile phase can lead to byproducts that cause baseline wander. Prepare fresh aqueous buffers daily and filter them.[5]
Section 3: Analyte-Specific Considerations for this compound
Q6: Are there any specific properties of this molecule that could contribute to baseline noise?
Answer: Yes, the structure of this compound presents several considerations:
-
Primary Amine Group: The amino group (-NH₂) is basic and can interact with acidic sites on the silica backbone of the column, potentially causing peak tailing. It is also susceptible to derivatization reactions, which, while useful for detection, can introduce baseline instability if the derivatizing agent is not fully consumed or is unstable.[12][13]
-
UV Absorbance: The benzamide structure provides strong chromophores, making UV detection a suitable choice. A wavelength scan should be performed to identify the absorbance maximum (λ-max) for optimal signal-to-noise. Operating on a steep slope of a UV peak rather than at the maximum can make the baseline more susceptible to drift.[9]
-
Solubility: Ensure the analyte is fully dissolved in the initial mobile phase composition to prevent precipitation upon injection, which can cause pressure spikes and baseline disturbances.
Q7: What are some recommended starting conditions for a stable baseline with this compound?
Answer: A robust starting point is crucial. The following table outlines a conservative, scientifically sound method designed to minimize baseline issues.
| Parameter | Recommendation | Rationale |
| Column | C18, 2.1 or 4.6 mm i.d., 3.5 or 5 µm particle size | A standard C18 column is a versatile starting point for a molecule of this polarity. |
| Mobile Phase A | 0.1% Formic Acid in HPLC-Grade Water | Formic acid is a volatile modifier that provides good peak shape and is compatible with mass spectrometry. Using high-purity water is critical to avoid contamination.[4] |
| Mobile Phase B | 0.1% Formic Acid in HPLC-Grade Acetonitrile | Acetonitrile generally has a lower UV cutoff and provides lower backpressure than methanol. Including the modifier in the organic phase helps stabilize the baseline during gradients.[8] |
| Detection | UV/DAD at the analyte's λ-max (e.g., ~245 nm, subject to experimental verification) | Diode Array Detector (DAD) allows for monitoring at the λ-max while also checking for peak purity. A wavelength around 245 nm is a reasonable starting point for a benzamide structure.[13] |
| Column Temp. | 30-40 °C | Maintaining a constant temperature above ambient minimizes baseline drift caused by environmental fluctuations.[1] |
| Flow Rate | 1.0 mL/min for 4.6 mm i.d. column | A standard flow rate to begin method development. |
| Injection Vol. | 5-10 µL | Smaller injection volumes minimize solvent mismatch effects that can disrupt the baseline. |
Section 4: Frequently Asked Questions (FAQs)
-
FAQ 1: How often should I prepare a fresh mobile phase? Aqueous mobile phases, especially those near neutral pH, should be made fresh daily to prevent microbial growth.[5] Organic solvents can be used for longer but should be kept in sealed containers to prevent evaporation or absorption of atmospheric water.
-
FAQ 2: What is the best way to degas my mobile phase? For modern HPLC systems, the built-in online vacuum degasser is typically sufficient and most convenient.[4] If you do not have one, helium sparging is considered the most effective offline method, followed by vacuum filtration and sonication.[11]
-
FAQ 3: When should I suspect the column itself is the source of the noise? If you have systematically ruled out the pump, mobile phase, and detector, the column is a likely culprit. Contaminants from previous samples can wash off, causing drift or ghost peaks.[4] To confirm, replace the column with a zero-dead-volume union and run the method. If the baseline becomes stable, the column is the source of the noise.[4]
-
FAQ 4: How can I confirm my online degasser is working correctly? A faulty degasser can introduce bubbles and cause pulsations.[4] Check the degasser's vacuum pump for unusual noises and ensure the status indicator light (if present) shows normal operation. If you suspect a problem, you can test the system by preparing a freshly degassed mobile phase offline (e.g., with helium sparging) and observing if the baseline noise improves.
Section 5: Visual Troubleshooting Workflow
The following diagram provides a logical workflow for diagnosing the root cause of baseline noise.
Caption: A flowchart for systematic HPLC baseline noise troubleshooting.
References
-
Title: Why Your HPLC Baseline Drifts—And How to Stop It Source: Separation Science URL: [Link]
-
Title: HPLC Repair Services: Common Causes of Baseline Noise Source: Scientific Instrument Repair, Inc. URL: [Link]
-
Title: Why am I getting Baseline noise in HPLC? Source: ResearchGate URL: [Link]
-
Title: How to Troubleshoot HPLC Baseline Drift Issues Source: Patsnap URL: [Link]
-
Title: HPLC Troubleshooting Mini Guide - Baseline Issues Source: Phenomenex URL: [Link]
-
Title: Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline? Source: LCGC North America URL: [Link]
-
Title: Eliminating Baseline Problems Source: Agilent Technologies URL: [Link]
-
Title: Why Your HPLC Baseline Drifts—And How to Stop It Source: Labtech URL: [Link]
-
Title: Why Does Baseline Drift Appear in HPLC Column Source: Hawach Scientific URL: [Link]
-
Title: Common Causes of Baseline Noise in HPLC, UHPLC. Source: Chiralizer Services, L.L.C. URL: [Link]
-
Title: HPLC Troubleshooting - Noisy Baseline Source: Shimadzu UK Limited URL: [Link]
-
Title: Supporting Information - General Procedure for Fmoc-SPPS Source: The Royal Society of Chemistry URL: [Link]
-
Title: 3-Amino-4-hydroxybenzamide Source: PubChem - NIH URL: [Link]
-
Title: 3-Amino-4-[2-(2-hydroxyethoxy)ethylamino]benzamide Source: PubChem - NIH URL: [Link]
-
Title: In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC Source: MDPI URL: [Link]
-
Title: Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry Source: Waters Corporation URL: [Link]
-
Title: HPLC Analysis of Amoxicillin Using AccQ-Fluor Reagent for Pre-Column Derivatization Source: ResearchGate URL: [Link]
-
Title: HPLC-Fluorescence Determination of Amino Acids in Pharmaceuticals after Pre-Column Derivatization with Phanquinone Source: ResearchGate URL: [Link]
Sources
- 1. How to Troubleshoot HPLC Baseline Drift Issues [eureka.patsnap.com]
- 2. labtech.tn [labtech.tn]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 5. agilent.com [agilent.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : Common Causes of Baseline Noise in HPLC, UHPLC. [hplctips.blogspot.com]
- 8. sepscience.com [sepscience.com]
- 9. phenomenex.com [phenomenex.com]
- 10. Why Does Baseline Drift Appear in HPLC Column - Hawach [hawachhplccolumn.com]
- 11. researchgate.net [researchgate.net]
- 12. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pjoes.com [pjoes.com]
Validation & Comparative
Benchmark Guide: Elemental Analysis & Purity Validation of 3-Amino-4-(2,2-difluoroethoxy)benzamide
Executive Summary
3-Amino-4-(2,2-difluoroethoxy)benzamide (CAS: 1551503-09-3) is a critical fluorinated building block, often utilized in the synthesis of kinase inhibitors (e.g., FGFR or VEGFR targets) where the difluoroethoxy moiety enhances metabolic stability and lipophilicity.
Accurate characterization of this intermediate is challenging due to the presence of the difluoroethoxy group (
This guide provides a comparative analysis of the standard Elemental Analysis (EA) method against orthogonal alternatives (qNMR, HRMS), offering a validated protocol to ensure scientific integrity in drug development pipelines.
Theoretical Benchmark Data (The "Gold Standard")
Before interpreting any experimental result, the theoretical mass fractions must be established. The following table represents the acceptance criteria for a high-purity (>99.5%) batch of this compound.
Molecular Formula:
| Element | Count | Atomic Mass | Total Mass Contribution | Theoretical % | Acceptance Range (±0.4%) |
| Carbon (C) | 9 | 12.011 | 108.10 | 50.00% | 49.60% – 50.40% |
| Hydrogen (H) | 10 | 1.008 | 10.08 | 4.66% | 4.26% – 5.06% |
| Nitrogen (N) | 2 | 14.007 | 28.01 | 12.96% | 12.56% – 13.36% |
| Fluorine (F) | 2 | 18.998 | 38.00 | 17.58% | 17.18% – 17.98% |
| Oxygen (O) | 2 | 15.999 | 32.00 | 14.80% | Calculated by difference |
Critical Insight: A deviation in Carbon >0.5% often indicates trapped solvent (e.g., Ethyl Acetate or DCM) from the recrystallization step, a common issue with benzamide derivatives.
Comparative Analysis: EA vs. Orthogonal Methods
To validate the identity and purity of this compound, researchers must choose between traditional combustion and modern spectroscopic techniques.
Method A: Optimized Combustion Analysis (CHN + F)
-
Mechanism: Flash combustion at >1000°C.
-
The Challenge: The C-F bond is one of the strongest in organic chemistry (~485 kJ/mol). Standard combustion often yields low Carbon values due to the formation of stable
rather than . Furthermore, or byproducts can react with the silica combustion tube, skewing results. -
Performance Verdict: High Accuracy (if modified). Requires the addition of combustion aids (e.g.,
or ) to ensure complete oxidation and capture of fluorine.
Method B: Quantitative -NMR (qNMR)
-
Mechanism: Integration of the difluoroethoxy signal (
ppm) against an internal standard (e.g., -trifluorotoluene). -
Performance Verdict: Superior Specificity. Unlike EA, qNMR is unaffected by water or non-fluorinated inorganic salts. It specifically quantifies the active fluorinated ingredient.
-
Limitation: Requires a highly pure internal standard and precise relaxation delay (
) settings (>5 ).
Method C: High-Resolution Mass Spectrometry (HRMS)
-
Mechanism: Measurement of the exact mass (
) of the ion.[1] -
Performance Verdict: Qualitative Only. Excellent for identifying the formula (
), but poor for determining bulk purity (mass fraction). It cannot detect inorganic impurities or solvent entrapment.
Summary Comparison Table
| Feature | Optimized Combustion (CHN) | Quantitative | HRMS (Q-TOF/Orbitrap) |
| Primary Output | Bulk Purity (Mass %) | Molar Purity (Active Moiety) | Molecular Identity ( |
| Fluorine Handling | Difficult (Requires additives) | Excellent (Native detection) | Good (Isotope pattern) |
| Sample Destructive? | Yes (~2 mg) | No (Recoverable) | Yes (<0.1 mg) |
| Cost/Run | Low ($) | Medium ( | High ( |
| Best For... | Final Batch Release / CoA | Process Control / Yield | Structure Confirmation |
Experimental Protocol: Optimized CHN Analysis for Fluorinated Benzamides
Objective: To obtain EA results within ±0.4% of theoretical values for this compound, overcoming the "Fluorine Effect."
Materials & Reagents
-
Instrument: Elemental Analyzer (e.g., Thermo FlashSmart or Elementar vario EL cube).
-
Combustion Aid: Vanadium Pentoxide (
) or Tungsten Trioxide ( ) powder (High Purity). -
Capsules: Tin (Sn) capsules (Standard size).
-
Standard: Acetanilide (Calibration) and 4-Fluorobenzoic acid (QC Check).
Step-by-Step Methodology
-
System Conditioning:
-
Purge the combustion tube with
for 5 minutes. -
Run 3 "Blank" cycles (empty tin capsules) to remove atmospheric nitrogen background.
-
Run a "Bypass" sample of 4-Fluorobenzoic acid to condition the reduction column for fluorine exposure.
-
-
Sample Preparation (The "Sandwich" Technique):
-
Weighing: Accurately weigh 1.50 – 2.00 mg of the dried benzamide sample into a clean tin capsule.
-
Additive: Add 5 – 10 mg of
powder directly on top of the sample.-
Why?
acts as an oxygen donor and flux, breaking the C-F bonds and preventing the formation of tetrafluoromethane ( ), which would escape detection as "Carbon."
-
-
Sealing: Fold the capsule tightly, ensuring no air pockets remain.
-
-
Combustion Parameters:
-
Furnace Temperature: Set to 1020°C (Standard is often 950°C; Fluorine requires higher heat).
-
Oxygen Flow: Increase
injection time by 20% (e.g., from 5s to 7s) to ensure "Flash" conditions are maintained despite the additive.
-
-
Data Analysis:
-
Compare the integrated peak areas (N, C, H) against the Acetanilide calibration curve.
-
Self-Validation: If the Nitrogen value is correct (12.96% ± 0.3%) but Carbon is low (<49.5%), the combustion was incomplete. Action: Increase
flow or double the amount.
-
Visualization: Analytical Validation Workflow
The following diagram illustrates the decision matrix for validating the purity of this specific fluorinated intermediate.
Caption: Decision matrix for validating fluorinated benzamides, highlighting troubleshooting paths for common EA deviations.
Representative Data Interpretation
Below is a comparison of "Passing" vs. "Failing" datasets to aid in result interpretation.
| Sample Status | % Carbon (Exp) | % Hydrogen (Exp) | % Nitrogen (Exp) | Interpretation |
| Theoretical | 50.00 | 4.66 | 12.96 | Target |
| Batch A (High Purity) | 49.92 | 4.68 | 12.91 | PASS: Excellent agreement. Purity >99%. |
| Batch B (Wet) | 51.20 | 5.10 | 11.80 | FAIL: High C/H, Low N. Likely trapped Ethyl Acetate (Solvent). |
| Batch C (Incomplete) | 48.50 | 4.60 | 12.95 | FAIL: Low C, Normal N. Incomplete combustion of |
References
-
Royal Society of Chemistry. (2018). Elemental analysis: an important purity control but prone to manipulations.[2] Dalton Transactions. Retrieved from [Link]
-
Elementar. (2023). CHNS analysis of fluorinated samples: Technical Note. Retrieved from [Link]
-
PubChem. (2024).[3] Compound Summary: this compound.[4] Retrieved from [Link]
Sources
- 1. WO1994025429A1 - 4-amino-fluorobenzamides and their use as cytotoxic prodrugs - Google Patents [patents.google.com]
- 2. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. 3-Amino-4-fluorobenzamide AldrichCPR 943743-25-7 [sigmaaldrich.com]
- 4. lab-chemicals.com [lab-chemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
